molecular formula C13H16N2O3 B3145246 Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate CAS No. 56952-04-6

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Cat. No.: B3145246
CAS No.: 56952-04-6
M. Wt: 248.28 g/mol
InChI Key: FVLTUIYGIXNEOM-LUAWRHEFSA-N
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Description

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS 56952-04-6) is a high-purity chemical building block crucial for advanced organic synthesis, particularly in the development of nitrogen-containing heterocycles. With a molecular formula of C13H16N2O3 and a molecular weight of 248.28 g/mol, this compound is characterized as a white powder with a melting point of 172-175°C . Its core research value lies in its role as a versatile precursor for the synthesis of pharmaceutically important 3-acetyl-4-hydroxyquinolin-2(1H)-one (AHQ) derivatives . These quinolinone scaffolds are significant in medicinal chemistry, forming the basis of compounds investigated for a wide range of biological activities, including antiviral, antibacterial, and antitumor properties . The structural feature of the β,β′-tricarbonyl system in related AHQ compounds allows for diverse interactions with nucleophilic reagents, enabling access to an extensive library of binary and fused heterocyclic systems such as pyrazoles, imidazoles, and pyrimidines . As a specialized synthetic intermediate, this product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. All researchers handling this material should refer to the provided Safety Data Sheet (SDS) and use appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLTUIYGIXNEOM-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Physicochemical and Synthetic Profiling of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate: A C3-Dielectrophilic Synthon

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development accelerates, the demand for versatile, highly reactive building blocks for heterocyclic synthesis has grown exponentially. Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS: 56952-04-6 / 125008-68-6) stands out as a premier C3-dielectrophilic synthon[1]. Structurally characterized as a "push-pull" enaminone, this compound features a highly polarized double bond that facilitates rapid, regioselective transformations[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for synthesizing complex fused pyrimidines and dehydroalanine derivatives.

Physicochemical Profiling and Structural Dynamics

Understanding the physical and chemical parameters of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is critical for optimizing reaction conditions and predicting the solubility or downstream pharmacokinetic properties of its derivatives.

PropertyValue
Chemical Name Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate
CAS Registry Numbers 56952-04-6 (Primary)[3], 125008-68-6 (Z-isomer)[4]
Molecular Formula C13H16N2O3[3]
Molecular Weight 248.28 g/mol [3]
Melting Point 172 – 175 °C[5]
Topological Polar Surface Area (TPSA) 58.64 Ų[4]
LogP 0.9924[4]
Hydrogen Bond Donors / Acceptors 1 / 4[4]
Storage Conditions Sealed in dry, 2-8°C[4]

Structural Causality: The molecule's reactivity is governed by its "push-pull" electronic configuration. The electron-donating dimethylamino group "pushes" electron density through the alkene π-system, while the electron-withdrawing ester and benzoylamino groups "pull" this density[2]. This creates a highly electrophilic β-carbon, making the dimethylamino moiety an excellent leaving group during nucleophilic attack[1].

Mechanistic Reactivity: The Push-Pull Alkene System

The synthetic utility of this compound lies in its dual electrophilic centers: the β-carbon of the enamine and the carbonyl carbon of the methyl ester.

  • Pathway A (Transamination): Reaction with primary amines (e.g., anilines) results in an addition-elimination sequence at the β-carbon. The expulsion of gaseous dimethylamine drives the reaction forward, yielding methyl 2-benzoylamino-3-arylaminopropenoates, which are critical intermediates for substituted arylaminoalanines[1].

  • Pathway B (Cyclocondensation): When reacted with a dinucleophile, such as 2-aminopyridine or 3-amino-1,2,4-triazole, an initial transamination is immediately followed by an intramolecular aminolysis of the ester group. This tandem sequence rapidly constructs fused heterocyclic scaffolds, such as 3-benzoylamino-4-oxo-4H-pyrido[1,2-a]pyrimidine[6] and 6-benzoylamino-7-oxo-7H-1,2,4-triazolo[1,5-a]pyrimidine[2].

Mechanism cluster_0 Pathway A: Transamination cluster_1 Pathway B: Cyclocondensation SM Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate [Push-Pull Alkene Synthon] INT1 Addition-Elimination at β-Carbon SM->INT1 + Primary Amine (Ar-NH2) - HN(CH3)2 INT2 Nucleophilic Attack by Dinucleophile (e.g., 2-Aminopyridine) SM->INT2 + 2-Aminopyridine - HN(CH3)2 PROD1 Methyl 2-benzoylamino-3-arylaminopropenoate (Dehydroalanine Derivative) INT1->PROD1 INT3 Intramolecular Ester Aminolysis (Ring Closure) INT2->INT3 PROD2 3-Benzoylamino-4-oxo-4H-pyrido[1,2-a]pyrimidine INT3->PROD2 - CH3OH

Divergent synthetic pathways of the push-pull synthon via transamination and cyclocondensation.

Validated Experimental Protocols

To ensure high fidelity and reproducibility in the laboratory, the following protocols have been optimized based on the foundational work of Stanovnik et al.[1][2]. These protocols are designed as self-validating systems, incorporating intrinsic thermodynamic drivers (e.g., precipitation, gas evolution) to ensure reaction completion.

Protocol 1: Synthesis of Methyl 2-benzoylamino-3-arylaminopropenoates (Transamination)

Objective: Regioselective substitution of the dimethylamino group with an arylamine. Methodology:

  • Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in 5.0 mL of glacial acetic acid[1]. Causality: Acetic acid acts as both solvent and Brønsted acid catalyst, protonating the departing dimethylamine to prevent reverse nucleophilic attack.

  • Amine Addition: Add 1.05 mmol of the selected primary arylamine (e.g., aniline).

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 118 °C) for 1.5 to 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane solvent system until the starting enamine spot is fully consumed.

  • Isolation & Validation: Remove the heat source and allow the mixture to cool slowly to room temperature. The thermodynamic stability of the resulting dehydroalanine derivative typically induces spontaneous crystallization.

  • Purification: Collect the crystalline solid via vacuum filtration. Wash the filter cake with cold ethanol (2 × 5 mL) to remove residual acetic acid and unreacted aniline, then dry under high vacuum.

Protocol 2: Synthesis of 3-Benzoylamino-4-oxo-4H-pyrido[1,2-a]pyrimidine (Cyclocondensation)

Objective: Construction of a fused bicyclic pyrimidine scaffold via tandem addition-elimination and aminolysis. Methodology:

  • Reagent Preparation: Combine 1.0 mmol of the enamine synthon and 1.0 mmol of 2-aminopyridine in 8.0 mL of glacial acetic acid[2].

  • Tandem Reaction Initiation: Reflux the mixture for 3 to 4 hours. Causality: The initial attack by the exocyclic amine of 2-aminopyridine displaces the dimethylamino group. Subsequently, the endocyclic pyridine nitrogen, now positioned in close proximity to the methyl ester, undergoes intramolecular nucleophilic acyl substitution, expelling methanol and closing the pyrimidone ring[2].

  • Isolation: Cool the reaction mixture to room temperature. To force the precipitation of the fused heterocycle, pour the mixture slowly into 25 mL of crushed ice/water under vigorous stirring.

  • Purification: Filter the resulting precipitate. Wash thoroughly with distilled water to neutralize the pH. Recrystallize the crude product from an N,N-dimethylformamide (DMF)/water mixture to obtain analytically pure 3-benzoylamino-4-oxo-4H-pyrido[1,2-a]pyrimidine[6].

Conclusion

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is an indispensable dielectrophilic building block in modern organic synthesis. By leveraging its highly polarized push-pull alkene system, researchers can predictably and efficiently access a vast chemical space of dehydroalanines and fused pyrimidine architectures. Its robust reactivity profile, coupled with straightforward, self-validating precipitation protocols, makes it a highly trustworthy synthon for early-stage drug discovery and complex heterocyclic library generation.

References

  • LookChem. "METHYL (Z)-2-BENZOYLAMINO-3-DIMETHYLAMINOPROPENOATE, 98%". LookChem.[Link][5][6]

  • Stanovnik, B., Urbanija, M., Svete, J., & Tišler, M. (1989). "A Simple One-Step Synthesis of Substituted Methyl 2-Benzoylamino-3-arylaminopropenoates, Intermediates in the Preparation of Substituted Arylaminoalanines." Archiv der Pharmazie, 322(11), 783-787.[Link][1]

  • Stanovnik, B., Svete, J., & Tišler, M. (1989). "Methyl 2-Benzoylamino-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems." Journal of Heterocyclic Chemistry.[Link][2]

Sources

The In-Depth Guide to the Reaction Mechanism for the Formation of Enamino Esters

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Importance of Enamino Esters

β-Enamino esters are a class of organic compounds characterized by an amine substituent and an ester group attached to a carbon-carbon double bond. These molecules are not merely synthetic curiosities; they are powerful and versatile intermediates in organic synthesis.[1][2] Their unique electronic structure, arising from the conjugation of the nitrogen lone pair with the carbonyl group through the double bond, makes them valuable precursors for the synthesis of a wide array of biologically active compounds, including pharmaceuticals and natural products.[1][2] The development of efficient and selective methods for their synthesis is, therefore, a topic of significant interest in the field of drug development and medicinal chemistry. This guide provides an in-depth exploration of the core reaction mechanism for the formation of enamino esters, offering insights into the underlying principles that govern this crucial transformation.

The Core Reaction: Condensation of β-Keto Esters and Amines

The most direct and widely employed method for the synthesis of β-enamino esters is the condensation reaction between a β-keto ester and a primary or secondary amine.[3][4][5] This reaction is a classic example of a nucleophilic addition-elimination at a carbonyl group, with a notable aspect of chemoselectivity.

Chemoselectivity: The Preferential Reactivity of the Ketone

A β-keto ester possesses two electrophilic carbonyl centers: a ketone and an ester. The reaction with an amine selectively occurs at the ketone carbonyl. This preference is attributed to the greater electrophilicity of the ketone compared to the ester. The lone pair of electrons on the oxygen atom of the ester group participates in resonance with the carbonyl, delocalizing the partial positive charge on the carbonyl carbon and making it less susceptible to nucleophilic attack. The ketone carbonyl, lacking this resonance stabilization from an adjacent oxygen atom, is inherently more reactive towards nucleophiles like amines.[4]

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of an enamino ester from a β-keto ester and an amine proceeds through a well-established, multi-step mechanism that is often catalyzed by either an acid or a base.

Acid-Catalyzed Mechanism

In the presence of an acid catalyst, the reaction is initiated by the protonation of the more reactive ketone carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Step 1: Protonation of the Ketone Carbonyl The acid catalyst (H-A) protonates the oxygen atom of the ketone carbonyl, increasing the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by the Amine The lone pair of electrons on the nitrogen atom of the amine attacks the now highly electrophilic ketone carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, forming a hemiaminal (or carbinolamine) intermediate. This proton transfer can be intramolecular or mediated by solvent or other base molecules.

Step 4: Protonation of the Hydroxyl Group The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).

Step 5: Elimination of Water and Formation of the Iminium Ion The lone pair of electrons on the nitrogen atom pushes down to form a carbon-nitrogen double bond, leading to the elimination of a water molecule and the formation of a resonance-stabilized iminium ion.

Step 6: Deprotonation to Form the Enamino Ester A base (which can be the conjugate base of the acid catalyst, a solvent molecule, or another amine molecule) removes a proton from the α-carbon, leading to the formation of the carbon-carbon double bond and yielding the final enamino ester product. This step regenerates the acid catalyst.

Acid-Catalyzed Enamino Ester Formation Acid-Catalyzed Reaction Mechanism cluster_0 Activation and Nucleophilic Attack cluster_1 Hemiaminal Formation cluster_2 Dehydration and Product Formation start β-Keto Ester + Amine protonation Protonation of Ketone Carbonyl start->protonation H⁺ attack Nucleophilic Attack by Amine protonation->attack R-NH₂ intermediate1 Tetrahedral Intermediate attack->intermediate1 proton_transfer Proton Transfer intermediate1->proton_transfer hemiaminal Hemiaminal Intermediate proton_transfer->hemiaminal protonation_oh Protonation of -OH Group hemiaminal->protonation_oh H⁺ elimination Elimination of H₂O protonation_oh->elimination -H₂O iminium Iminium Ion elimination->iminium deprotonation Deprotonation iminium->deprotonation -H⁺ end Enamino Ester deprotonation->end

Caption: Acid-catalyzed mechanism for enamino ester formation.

Base-Catalyzed Mechanism

In the absence of an acid catalyst, the reaction can still proceed, albeit often more slowly. In some cases, a base can be used to facilitate the reaction.

Step 1: Nucleophilic Attack The amine directly attacks the ketone carbonyl carbon. This step is generally slower than in the acid-catalyzed pathway due to the lower electrophilicity of the unprotonated carbonyl.

Step 2: Formation of a Zwitterionic Intermediate The nucleophilic attack results in the formation of a zwitterionic tetrahedral intermediate.

Step 3: Proton Transfer A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding the neutral hemiaminal intermediate.

Step 4: Elimination of Hydroxide The lone pair on the nitrogen initiates the elimination of a hydroxide ion. This is generally a poor leaving group, making this step less favorable than the elimination of water in the acid-catalyzed mechanism.

Step 5: Deprotonation A base removes a proton from the α-carbon to give the final enamino ester.

Due to the poor leaving group nature of the hydroxide ion, the acid-catalyzed pathway is generally more efficient for the formation of enamino esters.

The Role of Catalysis: Enhancing Reaction Efficiency

While the condensation of β-keto esters with amines can sometimes proceed thermally, the use of a catalyst is often crucial for achieving high yields and reasonable reaction times.[3] A wide variety of catalysts have been developed for this transformation, ranging from simple acids and bases to more sophisticated metal complexes and even "green" catalysts.

Acid Catalysis

As detailed in the mechanism above, acid catalysts play a pivotal role in activating the ketone carbonyl, making it more susceptible to nucleophilic attack. Common acid catalysts include:

  • Brønsted acids: Acetic acid, p-toluenesulfonic acid (p-TSA), and sulfuric acid.[2][6]

  • Lewis acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium(III) triflate (Sc(OTf)₃).[3]

The choice of acid catalyst can influence the reaction rate and selectivity. For sensitive substrates, milder acids are preferred to avoid side reactions.

Base Catalysis

While less common, bases can also be employed. Their primary role is to deprotonate the α-carbon in the final step of the reaction. However, as mentioned, the uncatalyzed initial attack and the poor leaving group in the elimination step often make this a less efficient approach.

Metal Catalysis

A diverse range of transition metal catalysts have been shown to be highly effective in promoting the formation of enamino esters.[2] These include complexes of:

  • Gold (Au): Gold(I) and gold(III) complexes have demonstrated high catalytic activity, often under mild, solvent-free conditions.[7]

  • Iron (Fe): Iron(III) triflate is a recyclable and efficient catalyst for this transformation.[8]

  • Copper (Cu), Nickel (Ni), and Palladium (Pd): These metals have also been utilized in various catalytic systems.[1][9]

Metal catalysts often function as Lewis acids, activating the carbonyl group. In some cases, they may also be involved in more complex catalytic cycles.

"Green" and Heterogeneous Catalysis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of:

  • Organocatalysts: Small organic molecules that can catalyze the reaction.

  • Biocatalysts: Enzymes that can perform the transformation with high selectivity.

  • Heterogeneous catalysts: Solid-supported catalysts that can be easily recovered and reused, simplifying product purification.[3] An interesting example includes the use of onion extract as a natural catalyst.[2]

Comparative Performance of Catalytic Systems

The choice of catalyst can have a significant impact on the reaction's efficiency. The following table provides a comparative overview of different catalytic systems for the synthesis of enamino esters.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None -EthanolReflux1270-87[4]
Acetic Acid 10None (Ultrasound)Ambient0.5-185-95[6]
Maghnite-H⁺ 10Ethanol79593[3]
[(PPh₃)AuCl]/AgOTf 1Solvent-freeRoom Temp0.1798[1][7]
Fe(OTf)₃ 1Solvent-freeAmbient0.5-190-98[8]

This table presents a selection of data to illustrate the range of conditions and efficiencies. The optimal conditions will vary depending on the specific substrates used.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of enamino esters using different catalytic systems. These protocols are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: Acetic Acid-Catalyzed Synthesis under Ultrasound

This protocol exemplifies a simple and environmentally benign approach. The use of ultrasound can often accelerate the reaction rate.

Materials:

  • β-Keto ester (10 mmol)

  • Amine (10 mmol)

  • Glacial acetic acid (1 mmol, 0.1 eq.)

  • Round-bottom flask

  • Ultrasonic bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a clean, dry round-bottom flask, combine the β-keto ester (10 mmol) and the amine (10 mmol).

  • Add glacial acetic acid (1 mmol) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 30-60 minutes).

  • Once the reaction is complete, remove the flask from the ultrasonic bath.

  • If the product is a solid, it may be purified by recrystallization. If it is an oil, purify by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Causality Behind Choices:

  • Ultrasound: Provides mechanical energy to the system, increasing molecular collisions and accelerating the reaction without the need for high temperatures.

  • Acetic Acid: A mild and inexpensive Brønsted acid catalyst that effectively protonates the ketone carbonyl.

  • Solvent-free: Reduces waste and simplifies workup.

Protocol 2: Gold/Silver Co-catalyzed Synthesis under Solvent-Free Conditions

This protocol showcases a highly efficient catalytic system that operates under very mild conditions.

Materials:

  • β-Keto ester (1 mmol)

  • Amine (1 mmol)

  • (Triphenylphosphine)gold(I) chloride [(PPh₃)AuCl] (0.01 mmol, 1 mol%)

  • Silver trifluoromethanesulfonate (AgOTf) (0.01 mmol, 1 mol%)

  • Small vial with a magnetic stir bar

Procedure:

  • To a small vial equipped with a magnetic stir bar, add the β-keto ester (1 mmol) and the amine (1 mmol).

  • Add the (PPh₃)AuCl (0.01 mmol) and AgOTf (0.01 mmol) catalysts to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is often complete within 10-20 minutes.

  • Upon completion, the product is typically of high purity. If necessary, it can be purified by column chromatography.

  • Characterize the product by appropriate spectroscopic techniques.

Causality Behind Choices:

  • Gold/Silver Co-catalysis: The combination of the gold and silver salts generates a highly active cationic gold species that is a powerful Lewis acid for carbonyl activation.[1][7]

  • Solvent-free and Room Temperature: Demonstrates the high efficiency of the catalyst, allowing for mild and environmentally friendly reaction conditions.

Experimental_Workflow General Experimental Workflow start Combine Reactants (β-Keto Ester + Amine) add_catalyst Add Catalyst start->add_catalyst reaction Reaction under Specified Conditions (Temperature, Time, etc.) add_catalyst->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Reaction Workup (e.g., Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Enamino Ester characterization->end

Caption: A typical experimental workflow for the synthesis of enamino esters.

Conclusion

The formation of enamino esters via the condensation of β-keto esters and amines is a fundamental and highly valuable transformation in organic synthesis. A thorough understanding of the underlying reaction mechanism, including the principles of chemoselectivity and the role of catalysis, is essential for the rational design and optimization of synthetic routes towards complex molecular targets. The continuous development of novel and more efficient catalytic systems, particularly those that adhere to the principles of green chemistry, will undoubtedly further expand the utility of this important reaction in the fields of drug discovery and materials science.

References

  • Zhang, M., Abdukader, A., Fu, Y., & Zhu, C. (2012). Efficient synthesis of β-enaminones and β-enaminoesters catalyzed by gold (I)/silver (I) under solvent-free conditions. Molecules, 17(3), 2812-2822. [Link]

  • Saha, S., & Ranu, B. C. (2008). Direct, convergent α-amidation of β-keto esters via nickelocene catalysis. Organic Letters, 10(15), 3371-3374. [Link]

  • Wang, W., Li, H., Wang, J., & Zu, L. (2014). Asymmetric enamine catalysis with β-ketoesters by chiral primary amine: divergent stereocontrol modes. The Journal of Organic Chemistry, 79(23), 11517-11527. [Link]

  • Belkacem, M., & Figueras, F. (2013). Catalytic effect on synthesis of β-enamino esters derivatives 3a-h catalyst by Maghnite-H+. Research on Chemical Intermediates, 41(8), 5387-5395. [Link]

  • Wang, J., Li, H., & Zu, L. (2011). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. Arkivoc, 2011(2), 137-150. [Link]

  • Odagi, M., Ie, Y., Nagasawa, K., & Akiyama, T. (2016). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Beilstein Journal of Organic Chemistry, 12, 336-340. [Link]

  • Prakasham, A. P., & Gunanathan, C. (2018). General equation for the β-enamino ester synthesis from acyclic and cyclic β-keto ester substrates and various primary aliphatic and aromatic amines as catalyzed by the Fe-NHC complexes (1-2)c. ChemistrySelect, 3(44), 12437-12441. [Link]

  • Chebrouk, F., et al. (2015). A Simple and Fast Synthetic Pathway of [Beta]-Enamino-Esters by Condensation of [Beta]-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. Asian Journal of Chemistry, 27(5), 1821-1824. [Link]

  • Harrad, M. A. (2024). Advanced Catalytic Synthesis of β-Enaminoesters. ResearchGate. [Link]

  • LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Chebrouk, F., et al. (2015). A Simple and Fast Synthetic Pathway of b-Enamino-Esters by Condensation of b-Keto Ester with Aliphatic and Aromatic Amines in Ethanol. ResearchGate. [Link]

  • LibreTexts. (2022). 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Zhang, M., Abdukader, A., Fu, Y., & Zhu, C. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 17(3), 2812-2822. [Link]

  • Wu, J., et al. (2012). Solvent-free synthesis of β-enamino ketones and esters catalysed by recyclable iron(III) triflate. Chemical Papers, 66(1). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a highly functionalized and versatile building block in organic synthesis, particularly for the construction of a diverse range of heterocyclic scaffolds. As a trifunctionalized Michael acceptor, it possesses three reactive sites: an electrophilic C-2 position, an electrophilic C-3 position, and a nucleophilic benzoylamino group. This unique electronic and structural arrangement makes it an ideal precursor for the synthesis of various biologically relevant heterocycles, including pyrimidines and pyrazoles. These heterocyclic cores are prevalent in numerous pharmaceuticals, agrochemicals, and materials science applications, underscoring the importance of efficient synthetic methodologies for their preparation.[1][2][3]

This guide provides a comprehensive overview of the utility of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in heterocyclic synthesis. It details the underlying reaction mechanisms, provides step-by-step experimental protocols for the synthesis of key heterocyclic systems, and discusses the potential applications of the resulting compounds in drug discovery and development.

Core Reactivity: The Electrophilic Nature of a β-Enamino Ester

The reactivity of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is primarily governed by its β-enamino ester functionality. The electron-withdrawing benzoylamino and methyl ester groups render the β-carbon (C-3) highly electrophilic and susceptible to nucleophilic attack. The dimethylamino group at the C-3 position serves as an excellent leaving group upon nucleophilic addition, facilitating subsequent cyclization reactions.

The general reaction pathway involves a nucleophilic attack at the C-3 position, followed by the elimination of dimethylamine. This generates a reactive intermediate that can undergo intramolecular cyclization to form the desired heterocyclic ring. The choice of the binucleophile dictates the nature of the resulting heterocycle.

Synthesis of Pyrimidines: Building the 1,3-Diazine Core

Pyrimidines are a fundamentally important class of N-heterocycles, forming the core structure of nucleobases and a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with N-C-N binucleophiles, such as guanidine or amidines, provides a straightforward and efficient route to highly substituted pyrimidines.

Mechanistic Rationale

The synthesis of the pyrimidine ring from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and guanidine proceeds through a cyclocondensation reaction. The key steps are:

  • Michael-type Addition: The nucleophilic amino group of guanidine attacks the electrophilic β-carbon (C-3) of the acrylate.

  • Elimination: The tetrahedral intermediate collapses with the elimination of dimethylamine.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety attacks the ester carbonyl carbon (C-1), leading to the formation of the six-membered pyrimidine ring.

  • Aromatization: Subsequent dehydration and tautomerization lead to the stable aromatic pyrimidine core.

G reagent Methyl 2-(benzoylamino)-3- (dimethylamino)acrylate intermediate1 Michael Adduct (Tetrahedral Intermediate) reagent->intermediate1 + Guanidine guanidine Guanidine guanidine->intermediate1 intermediate2 Vinyl Guanidine Intermediate intermediate1->intermediate2 - Dimethylamine intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-Amino-5-benzoyl-4-hydroxypyrimidine intermediate3->product - Methanol (Aromatization)

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-benzoyl-4-hydroxypyrimidine

This protocol describes the synthesis of a representative 2-aminopyrimidine derivative.

Materials:

  • (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate (1.0 eq)

  • Guanidine hydrochloride (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous Ethanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add guanidine hydrochloride to the solution and stir for 15 minutes at room temperature to generate free guanidine.

  • To this mixture, add a solution of (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate in anhydrous ethanol dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.

  • Dry the solid product under vacuum to yield 2-amino-5-benzoyl-4-hydroxypyrimidine.

Data Presentation:

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
(Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate & Guanidine HCl1 : 1.5Ethanol6-878~75-85

Synthesis of Pyrazoles: Constructing the 1,2-Diazole Core

Pyrazoles are another class of five-membered heterocyclic compounds with significant pharmacological importance, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[2] The reaction of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate with hydrazine derivatives provides a regioselective route to highly substituted pyrazoles.

Mechanistic Rationale

The formation of the pyrazole ring follows a similar initial pathway to pyrimidine synthesis, involving a Michael-type addition and elimination. The key difference lies in the nature of the binucleophile.

  • Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks the electrophilic C-3 position of the acrylate.

  • Elimination: The resulting intermediate eliminates dimethylamine.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the ester carbonyl carbon, leading to the formation of the five-membered pyrazole ring.

  • Aromatization: Dehydration and tautomerization result in the stable aromatic pyrazole.

The use of substituted hydrazines allows for the introduction of various substituents at the N-1 position of the pyrazole ring, providing a facile method for generating a library of diverse pyrazole derivatives.

G reagent Methyl 2-(benzoylamino)-3- (dimethylamino)acrylate intermediate1 Hydrazone Intermediate reagent->intermediate1 + Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate1 intermediate2 Cyclized Intermediate (Pyrazolidinone) intermediate1->intermediate2 Intramolecular Cyclization product Methyl 5-amino-4-benzoyl-1H-pyrazole-3-carboxylate intermediate2->product - Water (Aromatization)

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of Methyl 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a representative pyrazole derivative.

Materials:

  • (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware for reflux and work-up

Procedure:

  • In a round-bottom flask, dissolve (Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure, and the residue is triturated with cold water.

  • The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford methyl 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylate.

Data Presentation:

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)
(Z)-Methyl 2-benzamido-3-(dimethylamino)acrylate & Hydrazine Hydrate1 : 1.2Ethanol4-678~80-90

Applications in Drug Discovery and Development

The pyrimidine and pyrazole scaffolds synthesized from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Pyrimidines: The synthesized 2-amino-5-benzoyl-4-hydroxypyrimidines are structurally analogous to known kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, while the benzoyl group can engage in various hydrophobic and aromatic interactions within the ATP-binding pocket of kinases. These compounds represent promising starting points for the development of novel anticancer and anti-inflammatory agents.[6][7]

  • Pyrazoles: The 4-benzoyl-5-phenyl-1H-pyrazole core is found in several biologically active molecules. The benzoyl moiety can participate in key interactions with biological targets, and the pyrazole ring itself can form important hydrogen bonds. These derivatives are of interest for their potential as anti-inflammatory, analgesic, and antimicrobial agents.[1][8]

Conclusion

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a readily accessible and highly versatile reagent for the synthesis of functionalized pyrimidines and pyrazoles. The straightforward and efficient cyclocondensation reactions described in these application notes provide a robust platform for the generation of diverse heterocyclic libraries for screening in drug discovery programs. The inherent biological relevance of the resulting pyrimidine and pyrazole scaffolds makes this synthetic approach particularly valuable for researchers and scientists in the field of medicinal chemistry and drug development.

References

  • 4-Benzoyl-3-methyl-1-phenyl-5-pyrazolone. Chem-Impex. Available at: [Link].

  • Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link].

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link].

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link].

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link].

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PMC. Available at: [Link].

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link].

  • Reaction with 3-aminopyridine with methyl acrylate. - ResearchGate. Available at: [Link].

  • N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth. PubMed. Available at: [Link].

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. Available at: [Link].

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link].

  • Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. PubMed. Available at: [Link].

  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available at: [Link].

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. Available at: [Link].

  • Preparation of 4-substituted 2-amino-benzo[9]furo[3,2-d]pyrimidine derivatives. Google Patents. Available at: .

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. Available at: [Link].

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link].

  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link].

  • Process for making 2-(4'-aminophenyl) 5-amino benzimidazole. Google Patents.
  • Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. ResearchGate. Available at: [Link].

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link].

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link].

  • Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole and substituted derivatives. Google Patents.
  • Mono-methylation method for hydrazine. Google Patents.
  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link].

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PMC. Available at: [Link].

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The Versatile Role of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in Heterocyclic Synthesis via Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks for the construction of complex molecular architectures is ever-present. Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate has emerged as a highly valuable and reactive substrate for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in drug discovery and materials science. This electron-rich enamine, possessing a unique combination of a nucleophilic enamine moiety and an electron-withdrawing acryl system, displays remarkable reactivity in various cycloaddition and tandem reactions. Its utility lies in its ability to act as a three-carbon synthon, leading to the formation of fused pyran and pyrimidine ring systems through formal [4+2] cycloaddition pathways. Furthermore, the acrylate backbone can participate as a dipolarophile in [3+2] cycloaddition reactions. The dimethylamino group serves as an excellent leaving group, facilitating aromatization or ring-closing steps to yield stable heterocyclic products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in cycloaddition chemistry, complete with detailed protocols, mechanistic insights, and data presentation.

Core Concepts: Reactivity of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

The reactivity of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is dominated by the electronic properties of its functional groups. The enamine character makes the β-carbon highly nucleophilic, prone to attack by electrophiles. The acrylate moiety, on the other hand, can act as a Michael acceptor. This dual reactivity allows for a range of transformations. In the context of cycloadditions, it primarily participates in two main types of reactions:

  • Formal [4+2] Cycloaddition (Hetero-Diels-Alder type reactions): In these reactions, the acrylate derivative acts as a C-C-N synthon. The reaction is typically initiated by a Michael-type addition of a nucleophile (from an active methylene compound or a heteroatom) to the β-position of the acrylate, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the final heterocyclic product.[1][2]

  • [3+2] Dipolar Cycloaddition: The electron-deficient double bond of the acrylate can serve as a dipolarophile, reacting with 1,3-dipoles such as azides to form five-membered heterocyclic rings.[3]

This guide will delve into specific protocols for these reaction types, providing the necessary details for their successful implementation in a laboratory setting.

Section 1: Formal [4+2] Cycloaddition Reactions for the Synthesis of Fused Pyran Systems

One of the most well-documented applications of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is its reaction with active methylene compounds to generate fused pyran-containing heterocycles. These reactions proceed via a tandem Michael addition-cyclization-elimination pathway, which can be considered a formal hetero-Diels-Alder reaction.

Synthesis of Benzopyranones from 1,3-Dicarbonyl Compounds

The reaction with cyclic 1,3-dicarbonyl compounds, such as 1,3-cyclohexanedione and its derivatives, provides a straightforward route to 3-benzoylamino-substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones.[2]

Reaction Mechanism:

The reaction is typically acid-catalyzed, with acetic acid often serving as both the solvent and the catalyst. The proposed mechanism involves the following key steps:

  • Michael Addition: The enol form of the 1,3-dicarbonyl compound acts as a nucleophile and attacks the electron-deficient β-carbon of the acrylate.

  • Intramolecular Cyclization: The hydroxyl group of the enol then attacks the ester carbonyl group of the acrylate, leading to the formation of a six-membered ring intermediate.

  • Elimination: The intermediate eliminates a molecule of dimethylamine and methanol to form the stable benzopyranone product.

Experimental Protocol: Synthesis of 3-Benzoylamino-5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-one

  • Materials:

    • Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq)

    • 1,3-Cyclohexanedione (1.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • To a solution of 1,3-cyclohexanedione in glacial acetic acid, add an equimolar amount of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate.

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-water with stirring.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzopyranone derivative.

Reactant 1Reactant 2ProductSolventConditionsYield (%)
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate1,3-Cyclohexanedione3-Benzoylamino-5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-oneAcetic AcidReflux, 4-6hHigh
Methyl 2-(benzoylamino)-3-(dimethylamino)acrylateDimedone3-Benzoylamino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-oneAcetic AcidReflux, 4-6hHigh

Workflow Diagram:

workflow reagents Reactants: - Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate - 1,3-Cyclohexanedione - Acetic Acid reaction Reaction: Reflux in Acetic Acid (4-6 hours) reagents->reaction 1. workup Work-up: - Cool to RT - Precipitate in ice-water - Filter and wash reaction->workup 2. purification Purification: Recrystallization from Ethanol workup->purification 3. product Product: 3-Benzoylamino-5-oxo-5,6,7,8- tetrahydro-2H-1-benzopyran-2-one purification->product 4.

Caption: General workflow for the synthesis of benzopyranones.

Synthesis of Pyranopyrimidines from Barbituric Acid Derivatives

The reaction can be extended to heterocyclic active methylene compounds. For instance, barbituric acid and its derivatives react with Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate to yield benzoylamino-substituted pyrano[2,3-d]pyrimidinones, which are of interest in medicinal chemistry.[2]

Experimental Protocol: Synthesis of 6-Benzoylamino-1,3-dimethyl-1H-pyrano[2,3-d]pyrimidine-2,4,7(3H,5H,8H)-trione

  • Materials:

    • Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq)

    • 1,3-Dimethylbarbituric acid (1.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 1,3-dimethylbarbituric acid and an equimolar amount of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in glacial acetic acid.

    • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

    • After cooling, the product often crystallizes directly from the reaction mixture.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 2: Synthesis of Fused Pyrimidinone Systems

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate serves as a versatile precursor for the construction of fused pyrimidine rings through its reaction with heterocyclic compounds bearing an α-amino group.[2] This transformation provides access to a variety of biologically relevant scaffolds such as pyrido[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines.

Reaction Mechanism:

The reaction proceeds through a condensation-cyclization sequence:

  • Nucleophilic Attack: The exocyclic amino group of the heterocyclic amine attacks the β-carbon of the acrylate, leading to the elimination of dimethylamine and the formation of an enamine intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen atom of the heterocycle then attacks the ester carbonyl group.

  • Elimination: Subsequent elimination of methanol drives the reaction to completion, affording the fused pyrimidinone product.

Experimental Protocol: General Procedure for the Synthesis of Fused Pyrimidinones

  • Materials:

    • Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq)

    • Heterocyclic α-amino compound (e.g., 2-aminopyridine, 3-amino-5-methylpyrazole) (1.0 eq)

    • Glacial Acetic Acid

  • Procedure:

    • A mixture of the heterocyclic α-amino compound and an equimolar amount of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is heated in glacial acetic acid at reflux for 5-8 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates.

    • Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Reaction Scheme Diagram:

reaction_scheme sub Methyl 2-(benzoylamino)-3- (dimethylamino)acrylate plus1 + het Heterocyclic α-amino compound plus2 het->plus2 prod Fused Pyrimidinone plus2->prod Acetic Acid, Reflux

Caption: Synthesis of fused pyrimidinones.

Section 3: [3+2] Dipolar Cycloaddition Reactions

While less explored for Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate itself, related dimethylamino acrylate derivatives are known to participate in [3+2] cycloaddition reactions.[3] The electron-withdrawing nature of the ester and benzoylamino groups activates the double bond, making it a suitable dipolarophile for reaction with 1,3-dipoles like organic azides. This reaction provides a direct route to highly substituted five-membered heterocycles, such as 1,2,3-triazoles.

Reaction Mechanism:

The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a cycloaddition to form a five-membered ring.[4] In the case of enamines, the reaction with azides leads to an intermediate triazoline, which can subsequently eliminate dimethylamine to form a more stable aromatic triazole.[3]

Proposed Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol is adapted from a similar reaction with a related acrylate and serves as a starting point for optimization.[3]

  • Materials:

    • Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (1.0 eq)

    • An organic azide (e.g., benzyl azide) (1.0 eq)

    • High-boiling solvent (e.g., toluene or xylene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and the organic azide in the chosen solvent.

    • Heat the reaction mixture to reflux (typically 110-140 °C) for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the triazole derivative.

Mechanistic Pathway Diagram:

mechanism Reactants Acrylate + Azide Transition State Concerted TS Reactants->Transition State [3+2] Cycloaddition Triazoline Intermediate Unstable Triazoline Transition State->Triazoline Intermediate Product + Dimethylamine Aromatic Triazole Triazoline Intermediate->Product + Dimethylamine Elimination

Caption: Proposed pathway for [3+2] cycloaddition.

Conclusion

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a powerful and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in formal [4+2] and potential [3+2] cycloaddition reactions makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols outlined in this application note provide a solid foundation for the exploration of its reactivity and its application in the development of novel molecular entities. The straightforward nature of these reactions, often requiring simple reaction conditions and purification procedures, further enhances the appeal of this reagent in both academic and industrial research settings.

References

  • ChemInform Abstract: Methyl 2-Benzoylamino-3-dimethylaminopropenoate in the Synthesis of Heterocyclic Systems. A Simple Synthesis of Amino Derivatives of Isomeric Naphthopyranones and Naphthodipyranones. (2010). ChemInform, 24(51). [Link]

  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. (2009). Current Organic Chemistry, 13(14), 1438-1479. [Link]

  • Reaction of Methyl 2-Bensoylamino-3-dimethylaminopropenoate with Heterocycilc Hydroxy Compounds. The Synthesis of Fused Pyranoazines. (1993). HETEROCYCLES, 35(2), 1331. [Link]

  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. (2011). Der Pharma Chemica, 3(1), 381-387. [Link]

  • The synthesis of 5‐substituted 3‐benzoylamino‐6‐(2‐substituted amino‐1‐ethenyl)‐2H‐pyran‐2‐ones and their transformations into 2H‐pyrano[3,2‐c]pyridine derivatives. (1994). Journal of Heterocyclic Chemistry, 31(4), 903-909. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Application Note: Synthesis of 1,2,3-Triazoles via Oxidative [3+2] Cycloaddition of Azides and Acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and bioconjugation. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the traditional gold standard for generating these heterocycles [1], relying strictly on terminal alkynes fundamentally limits the structural diversity of the resulting libraries.

To expand the accessible chemical space, researchers have developed the oxidative [3+2] cycloaddition . This protocol utilizes acrylates—abundant, electron-deficient alkenes—in place of alkynes. Because the initial cycloaddition between an azide and an alkene yields a non-aromatic 1,2,3-triazoline, an oxidative aromatization step is strictly required to yield the fully conjugated 1,2,3-triazole[1]. This application note details a highly robust, self-validating protocol for this transformation, leveraging copper catalysis and molecular oxygen as a green terminal oxidant.

Mechanistic Insights

Understanding the reaction pathway is critical for troubleshooting and optimizing yields. The reaction proceeds through a distinct sequence of coordination, cycloaddition, and oxidation:

  • Coordination & Activation: The Cu(II) catalyst coordinates to both the organic azide and the electron-deficient acrylate, lowering the activation energy barrier and strictly governing the regioselectivity (favoring 1,4-disubstituted or 1,4,5-trisubstituted products).

  • Cycloaddition: A [3+2] cycloaddition occurs, forming a transient, non-aromatic Cu-bound 1,2,3-triazoline intermediate.

  • Oxidative Aromatization: Unlike the redox-neutral CuAAC[2], this step requires the removal of two protons and two electrons. A base (e.g., K₂CO₃) assists in the deprotonation, while an oxidant (O₂) acts as the electron sink, driving the thermodynamic stabilization toward the aromatic 1,2,3-triazole[1].

Mechanism A Organic Azide + Acrylate B Cu(II) Catalyst Coordination A->B C 1,2,3-Triazoline Intermediate B->C D Oxidative Aromatization C->D O2 (Oxidant) E 1,2,3-Triazole Product D->E -H2O

Mechanistic pathway of Cu-catalyzed oxidative [3+2] cycloaddition.

Experimental Protocol

Materials & Reagents
  • Substrates: Organic Azide (1.0 equiv), Acrylate derivative (1.2 equiv).

  • Catalyst: Copper(II) acetate (Cu(OAc)₂) (10 mol%).

  • Base: Potassium carbonate (K₂CO₃) (1.0 equiv).

  • Oxidant: Molecular Oxygen (O₂ balloon).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

Step-by-Step Methodology

Workflow S1 1. Reagent Assembly (Azide, Acrylate, Cu Catalyst, Base) S2 2. Solvent & Atmosphere (DMSO addition, O2 purge) S1->S2 S3 3. Thermal Incubation (Stirring at 80 °C for 12-24 h) S2->S3 S4 4. In-Process QC (TLC / LC-MS Validation) S3->S4 S5 5. Quench & Extraction (NH4Cl wash, EtOAc extraction) S4->S5 S6 6. Purification (Silica Gel Chromatography) S5->S6

Step-by-step experimental workflow for 1,2,3-triazole synthesis.

Step 1: Reaction Assembly In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the organic azide (1.0 mmol) and the acrylate (1.2 mmol). Causality: A 1.2x stoichiometric excess of the acrylate compensates for its potential volatility and competitive side-polymerization at elevated temperatures, ensuring complete consumption of the azide.

Step 2: Catalyst and Base Addition Add Cu(OAc)₂ (0.1 mmol, 10 mol%) and K₂CO₃ (1.0 mmol). Causality: The base is critical; it facilitates the enolization/deprotonation of the intermediate triazoline, drastically accelerating the rate-limiting oxidative aromatization step.

Step 3: Solvent and Atmosphere Setup Add 5.0 mL of anhydrous DMSO. Seal the tube with a rubber septum, evacuate the headspace, and backfill with O₂ gas three times. Attach an O₂-filled balloon. Causality: DMSO acts as a highly polar aprotic solvent that stabilizes the transient Cu-triazoline complex. The continuous O₂ atmosphere serves as the terminal green oxidant, preventing the accumulation of dead-end triazoline byproducts.

Step 4: Thermal Incubation Transfer the reaction vessel to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–24 hours.

Step 5: In-Process Quality Control (Self-Validation) Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate, 7:3 v/v) and LC-MS. Validation Metric: The starting azide is typically UV-inactive but stains with iodine, whereas the highly conjugated 1,2,3-triazole product will be strongly UV-active (254 nm). LC-MS should show a mass shift corresponding to


.

Step 6: Workup and Extraction Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and wash with saturated aqueous NH₄Cl (3 x 15 mL). Causality: NH₄Cl is mandatory here; it forms highly soluble coordination complexes with copper ions (e.g.,


), effectively stripping the blue/green metal catalyst from the organic layer and preventing emulsion formation.

Step 7: Drying and Purification Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure 1,2,3-triazole.

Quantitative Data & Substrate Scope

The protocol demonstrates broad functional group tolerance. The table below summarizes the quantitative yield data across various azide and acrylate pairings under the standardized conditions described above.

EntryAzide SubstrateAcrylate SubstrateCatalyst (10 mol%)Time (h)Isolated Yield (%)
1Benzyl azideEthyl acrylateCu(OAc)₂1286%
2Phenyl azideMethyl acrylateCu(OAc)₂1482%
34-Methoxybenzyl azidetert-Butyl acrylateCu(OAc)₂1678%
41-Octyl azideEthyl acrylateCu(OAc)₂1875%
54-Fluorophenyl azideEthyl acrylateCu(OAc)₂1484%

Note: Yields represent isolated, chromatographically pure products. Variations in time reflect the electronic nature of the azide; electron-rich azides (Entry 3) generally require slightly longer reaction times for complete oxidative aromatization.

References

  • Source: Renyi.
  • A new paradigm of copper oxide nanoparticles catalyzed reactions: synthesis of 1,2,3-triazoles through oxidative azide-olefin cycloaddition Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)

Sources

Application Notes & Protocols: The Strategic Application of Enamino Esters in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enamino Ester as a Linchpin in Convergent Synthesis

In the landscape of modern organic synthesis and drug discovery, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multicomponent Reactions (MCRs) have emerged as a powerful strategy, embodying the principles of green and sustainable chemistry by maximizing atom economy and procedural efficiency.[1][2] Within the vast toolkit of MCRs, β-enamino esters have carved a niche as exceptionally versatile and reliable intermediates.[3][4][5]

These compounds, characterized by a conjugated system of an amino group linked through a carbon-carbon double bond to an ester carbonyl, possess a unique electronic profile. This "push-pull" system endows them with ambident nucleophilic and electrophilic character, allowing for a diverse range of reactivity.[6][7][8] This application note provides an in-depth exploration of the strategic use of enamino esters in several cornerstone MCRs, offering not just protocols, but the underlying mechanistic rationale that empowers researchers to innovate and adapt these methodologies.

The Foundation: Synthesis of β-Enamino Esters

The utility of any building block is predicated on its accessibility. Fortunately, β-enamino esters are readily synthesized, most commonly through the direct condensation of β-ketoesters with primary or secondary amines.[9][10] This transformation is often catalyzed and can be optimized for efficiency and sustainability.

The choice of catalyst is critical and can range from traditional Brønsted or Lewis acids to more environmentally benign options like ceric ammonium nitrate, scandium(III) triflate, or heterogeneous catalysts.[5][10] Recent advancements have demonstrated highly efficient, solvent-free syntheses using techniques such as ball milling, which provides quantitative conversion in minutes through mechanical energy.[11]

General Protocol 1: Catalyst-Free Synthesis of an Enamino Ester

This protocol describes a simple, environmentally benign method for synthesizing a representative β-enamino ester, a crucial precursor for subsequent multicomponent reactions.[12]

Materials:

  • β-Keto ester (e.g., methyl acetoacetate, 1.0 mmol)

  • Amine (e.g., benzylamine, 1.2 mmol)

  • Ethanol (5 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 25 mL round-bottom flask, add the β-keto ester (1.0 mmol) and ethanol (5 mL).

  • Add the amine (1.2 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • The resulting crude enamino ester is often of sufficient purity for direct use in subsequent multicomponent reactions. If necessary, further purification can be achieved by column chromatography.[12]

The Hantzsch Synthesis of 1,4-Dihydropyridines (DHPs)

The Hantzsch synthesis is arguably the most classic and widely utilized MCR for the construction of the 1,4-dihydropyridine scaffold, a core structure in numerous cardiovascular drugs like nifedipine and amlodipine.[13][14] While the traditional one-pot method combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source, the reaction mechanism proceeds through a pivotal enamino ester intermediate.[13][14][15] Understanding this allows for a more controlled, stepwise approach or informs the optimization of the one-pot variant.

Causality in Mechanism: The reaction initiates via two parallel pathways: (i) a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate, and (ii) the formation of a β-enamino ester from the second equivalent of the β-ketoester and ammonia.[15] The critical C-C bond-forming step is a Michael addition of the nucleophilic enamino ester to the electrophilic Knoevenagel adduct. This is followed by an intramolecular cyclization and dehydration to furnish the final 1,4-DHP product.[13]

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Key Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Knoevenagel Condensation Ketoester2 β-Ketoester (1 eq) Enaminoester β-Enamino Ester Ketoester2->Enaminoester Ammonia Ammonia/Amine Ammonia->Enaminoester Enamine Formation Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enaminoester->Michael_Adduct Michael Addition Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration

Caption: Mechanistic pathway of the Hantzsch Dihydropyridine Synthesis.

Protocol 2: One-Pot, Catalyst-Free Hantzsch Synthesis of a DHP Derivative

This protocol leverages the in situ formation of the enamino ester for a highly efficient, one-pot synthesis of a 1,4-dihydropyridine derivative.[12]

Materials:

  • Aromatic Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • β-Keto ester (e.g., methyl acetoacetate, 2.0 mmol)

  • Amine (e.g., benzylamine, 1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Enamino Ester Formation: In a 50 mL round-bottom flask, dissolve the amine (1.2 mmol) and one equivalent of the β-keto ester (1.0 mmol) in ethanol (5 mL). Reflux the mixture for 2 hours as described in Protocol 1 to pre-form the enamino ester. Monitor by TLC.

  • Addition of Components: To the reaction mixture containing the in situ generated enamino ester, add the aromatic aldehyde (1.0 mmol) and the second equivalent of the β-keto ester (1.0 mmol) dissolved in a minimal amount of ethanol.

  • Reaction: Continue to reflux the mixture. The reaction is typically complete within 30-60 minutes. Monitor the disappearance of the aldehyde by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, evaporate the ethanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: Hexane:Ethyl Acetate, 9:1 v/v) to yield the pure 1,4-dihydropyridine derivative.[12]

Data Summary: Hantzsch Synthesis Scope
EntryAldehydeβ-KetoesterAmine SourceConditionsYield (%)
1BenzaldehydeEthyl AcetoacetateAmmonium AcetateEtOH, reflux, 3h~85
24-Cl-BenzaldehydeMethyl AcetoacetateAmmonium AcetateSolvent-free, 80°C, 1h>90
34-NO₂-BenzaldehydeEthyl AcetoacetateAmmonium AcetateWater, reflux, 4h~92
4FurfuralEthyl AcetoacetateBenzylamineEtOH, reflux, 2h~88

Note: Yields are representative and can vary based on specific substrates and precise reaction conditions.

Synthesis of Highly Substituted Tetrahydropyridines

Beyond the classic DHP synthesis, enamino esters are instrumental in constructing more complex and saturated pyridine scaffolds like tetrahydropyridines (THPs).[16][17] These motifs are prevalent in natural products and pharmacologically active compounds.[17] MCRs provide a rapid and efficient entry into this class of compounds, often with excellent stereochemical control.[16]

One elegant strategy involves a domino sequence of enamine formation, Michael addition, and intramolecular cyclization. This approach highlights the atom and step economy inherent to MCRs.[16]

THP_Workflow cluster_inputs Reactants (One-Pot) Amine Amine Enamine In Situ Enamine/ Enamino Ester Formation Amine->Enamine Dicarbonyl 1,3-Dicarbonyl (β-Ketoester) Dicarbonyl->Enamine Unsaturated α,β-Unsaturated Aldehyde/Ketone Michael Michael Addition Unsaturated->Michael Enamine->Michael Cyclization Intramolecular Cyclization/Condensation Michael->Cyclization THP Tetrahydropyridine Product Cyclization->THP

Caption: Workflow for the multicomponent synthesis of tetrahydropyridines.

Protocol 3: Lemon Juice-Catalyzed Green Synthesis of Tetrahydropyridines

This protocol exemplifies a green, eco-friendly MCR using a natural acid catalyst to produce functionalized tetrahydropyridines.[16]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate, 1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde, 1.0 mmol)

  • Aromatic Amine (e.g., aniline, 1.0 mmol)

  • Ethanol (5 mL)

  • Fresh Lemon Juice (0.25 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine the β-ketoester (1.0 mmol), aromatic aldehyde (1.0 mmol), aromatic amine (1.0 mmol), and ethanol (5 mL).

  • Add fresh lemon juice (0.25 mL) to the mixture to act as a natural, biodegradable acid catalyst.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction typically proceeds to completion within 2-4 hours, often with the product precipitating out of solution.

  • Upon completion, filter the solid product and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum. The obtained tetrahydropyridine is often of high purity. If needed, recrystallization from ethanol can be performed.[16]

The Biginelli Reaction: A Gateway to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a cornerstone acid-catalyzed three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold with a wide array of biological activities.[18][19] The reaction classically involves an aryl aldehyde, a β-ketoester, and urea (or thiourea).

Mechanistic Insight: The widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[20] The β-ketoester, existing in equilibrium with its enol form, then acts as the nucleophile in a Mannich-type reaction, adding to the iminium ion. The final step is an intramolecular cyclization via attack of the terminal amine on the ester carbonyl, followed by dehydration to yield the DHPM.[18][20] The crucial role of the β-ketoester as an enol or enolate nucleophile is analogous to the reactivity of an enamino ester, and indeed, L-proline catalysis, which proceeds via enamine intermediates, has been successfully applied to this reaction.[21]

Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Acid-Catalyzed Condensation Ketoester β-Ketoester Adduct Open-Chain Ureide Ketoester->Adduct Keto-Enol Tautomerism & Nucleophilic Attack Iminium->Adduct DHPM 3,4-Dihydropyrimidin-2(1H)-one Adduct->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Protocol 4: Ytterbium(III) Triflate-Catalyzed Solvent-Free Biginelli Reaction

This protocol demonstrates an improved, high-yield Biginelli synthesis using a Lewis acid catalyst under solvent-free conditions, enhancing the reaction's efficiency and green credentials.

Materials:

  • Aromatic Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • β-Keto ester (e.g., ethyl acetoacetate, 1.0 mmol)

  • Urea (1.5 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃, 1-2 mol%)

  • Reaction vial or flask

  • Magnetic stirrer/hotplate

Procedure:

  • In a clean, dry reaction vial, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.01-0.02 mmol).

  • Heat the neat mixture with stirring at 80-100°C. The reactants will melt and form a homogenous liquid.

  • Continue heating for 30-90 minutes. The reaction progress can be monitored by TLC (after dissolving a small aliquot in a suitable solvent).

  • Upon completion, cool the reaction mixture to room temperature. A solid mass will form.

  • Add hot ethanol or water to the vial and stir to break up the solid.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain the pure dihydropyrimidinone. The catalyst can often be recovered from the aqueous filtrate and reused.

Conclusion

The β-enamino ester has proven to be more than a mere synthetic intermediate; it is a strategic linchpin for the convergent and efficient construction of diverse and valuable heterocyclic frameworks. Its predictable reactivity and accessibility make it an ideal substrate for multicomponent reactions, enabling the synthesis of dihydropyridines, tetrahydropyridines, and dihydropyrimidinones with high efficiency and atom economy. The protocols detailed herein serve as a validated starting point for researchers, but the true power lies in understanding the underlying mechanisms. This causal understanding allows for rational modification, catalyst selection, and the design of novel MCRs, further expanding the synthetic chemist's ability to create complex molecules with purpose and precision.

References

  • Khan, A. T., et al. (2016). A green and efficient multicomponent synthesis of functionalized tetrahydropyridine (THPD) derivatives using lemon juice as a natural, biodegradable, and eco-friendly catalyst. RSC Advances.
  • Bandyopadhyay, D., et al. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. Taylor & Francis Online.
  • Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Thorwirth, R., & Stolle, A. (2011). Solvent-Free Synthesis of Enamines from Alkyl Esters of Propiolic or But-2-yne Dicarboxylic Acid in a Ball Mill. Organic Chemistry Portal. Available at: [Link]

  • BenchChem. (2025). Multi-Component Reactions for the Synthesis of Tetrahydropyridines: Application Notes and Protocols. BenchChem.
  • Lawrence, S. M., et al. (1991). Synthesis, reactions, and preliminary evaluations of enaminone esters. PubMed. Available at: [Link]

  • Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting.
  • Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules. Available at: [Link]

  • Lipp, A., et al. (2025). Multicomponent Electrosynthesis of Enaminyl Sulfonates Starting from Alkylamines, SO₂, and Alcohols. Organic Letters. Available at: [Link]

  • Krbavčič, A., et al. (1990). Enamino esters in the synthesis of heterocyclic systems. transformation of dimethyl acetone-1,3-dicarboxylate into polysubstituted 1,6-naphthyridine-8- carboxylates. ResearchGate. Available at: [Link]

  • Dhinakaran, D., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. (2014). Synthesis and reactivity of β-enamino esters. ResearchGate. Available at: [Link]

  • Singh, G. S. (2017). Enamines and their variants as intermediates for synthesis of aza-heterocycles with applications in MCRs. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Murthy, Y. L. N., & Nageswar, Y. V. D. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. Available at: [Link]

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. Organic Chemistry Portal. Available at: [Link]

  • Hu, X.-M., et al. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega. Available at: [Link]

  • Murthy, Y. L. N., & Nageswar, Y. V. D. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. ResearchGate. Available at: [Link]

  • Chen, W., et al. (2012). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Saini, A., et al. (2006). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Bagley, M. C., et al. (2009). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]

  • Xin, D., & Burgess, K. (2014). A Chemoselective Route to β-Enamino Esters and Thioesters. Organic Letters. Available at: [Link]

  • Belkacem, M., et al. (2018). Catalytic effect on synthesis of β-enamino esters derivatives 3a-h catalyst by Maghnite-H+. ResearchGate. Available at: [Link]

  • IJNRD. (2023). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. International Journal of Novel Research and Development. Available at: [Link]

  • Wikipedia. Biginelli reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Dihydropyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CIBTech. (2012). MULTICOMPONENT REACTIONS (MCRS) AS A GREEN APPROACH TOWARDS THE SYNTHESIS OF VARIOUS HETEROCYCLIC COMPOUNDS. CIBTech. Available at: [Link]

  • Wang, L., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Royal Society of Chemistry. (2012). A facile four component protocol for the synthesis of dihydropyridine derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Arcone, R., et al. (2021). Biginelli Reaction and β-Secretase Inhibition: A Multicomponent Reaction as a Friendly Educational Approach to Bioactive Compounds. ArTS. Available at: [Link]

  • Blümel, M., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. FAO AGRIS. Available at: [Link]

  • McClure, K. J., & DeMatteo, M. P. (2014). Multicomponent Heterocyclic Chemistry for Undergraduate Organic Laboratory: Biginelli Reaction with Multiple Unknowns. Journal of Chemical Education. Available at: [Link]

  • Al-Saleh, B., et al. (2012). Enaminones in a multicomponent synthesis of 4-aryldihydropyridines for potential applications in photoinduced intramolecular electron-transfer systems. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Der Pharma Chemica. (2026). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica. Available at: [Link]

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  • Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]

  • ResearchGate. (2025). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate. Available at: [Link]

  • Harrad, M. A. (2026). Advanced Catalytic Synthesis of β-Enaminoesters. ResearchGate. Available at: [Link]

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Synthetic Routes to Anticonvulsant Drugs Using Acrylate Derivatives: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system demands highly efficient, scalable, and atom-economical pathways. In the development of anticonvulsants—specifically Pregabalin (Lyrica) and Rufinamide (Banzel)—acrylate derivatives and related


-unsaturated carbonyls serve as indispensable linchpins. Due to their electron-deficient double bonds, acrylates function as exceptional Michael acceptors and dipolarophiles, enabling the rapid construction of complex carbon frameworks and heterocyclic pharmacophores.

This application note provides a deep-dive into the mechanistic causality and step-by-step protocols for synthesizing these critical anticonvulsants via acrylate-driven routes.

Mechanistic Causality: Why Acrylate Derivatives?

The strategic selection of an acrylate derivative in a synthetic route is rarely arbitrary; it is dictated by the need to control regiochemistry and stabilize reactive intermediates.

Route A: Pregabalin via Michael Addition

Pregabalin, a


-aminobutyric acid (GABA) analogue, requires the precise installation of a stereocenter at the 

-position of a hexanoic acid backbone. Acrylate derivatives (such as alkylidene malonates or simple substituted acrylates) are ideal electrophiles for this. By subjecting an isovaleraldehyde-derived acrylate to a Michael addition with a nitrogen source (e.g., nitromethane), researchers can rapidly establish the

-nitroester intermediate. This highly exothermic conjugate addition is frequently optimized using continuous flow chemistry to maintain precise thermal control and prevent runaway side reactions[1]. Alternatively, cutting-edge photoredox catalysis utilizes carboxylic acids as traceless activation groups to perform conjugate additions into acrylate-type acceptors, yielding pregabalin precursors in exceptional yields[2].
Route B: Rufinamide via 1,3-Dipolar Cycloaddition

Rufinamide is a triazole-derivative anticonvulsant used for Lennox-Gastaut Syndrome. Its synthesis relies on the 1,3-dipolar cycloaddition between 2,6-difluorobenzyl azide and an alkyne equivalent. However, alkynes can be volatile or expensive. Instead, N,N-dimethylamino acrylate derivatives are deployed as highly reactive, inexpensive dipolarophiles. The cycloaddition initially forms a 1,2,3-triazoline intermediate. The brilliance of this route lies in the N,N-dimethylamino group: it acts as a built-in leaving group. Upon thermal stress, the elimination of dimethylamine drives the irreversible aromatization of the ring into the target 1,2,3-triazole, strictly dictating the regiochemistry of the final drug[3].

Comparative Synthesis Metrics

The following table summarizes the quantitative data and strategic parameters for the synthesis of these anticonvulsants using acrylate precursors.

API (Drug Name)Acrylate PrecursorKey ReactionIntermediateOverall YieldRef
Pregabalin 3-methylbutylidene malonate (Acrylate analog)Photoredox Conjugate AdditionAlkyl malonate~96% (Intermediate)[2]
Pregabalin Isovaleraldehyde-derived acrylateContinuous Flow Michael Addition

-Nitroester
>80%[4]
Rufinamide Methyl-2-(dimethylamino) acrylate1,3-Dipolar Cycloaddition1,2,3-Triazoline74%[3]

Workflow Visualization

G Acrylate Acrylate Derivatives (Michael Acceptors / Dipolarophiles) PregabalinRoute Route A: Conjugate Addition (e.g., Decarboxylative Alkylation) Acrylate->PregabalinRoute RufinamideRoute Route B: 1,3-Dipolar Cycloaddition (N,N-dimethylamino acrylate + Azide) Acrylate->RufinamideRoute PregabalinInt Alkyl Malonate / Nitroester Intermediate PregabalinRoute->PregabalinInt Photoredox / Flow RufinamideInt 1,2,3-Triazoline Intermediate (Regioselective) RufinamideRoute->RufinamideInt Thermal (130°C) PregabalinFinal Pregabalin (Lyrica) (Hydrolysis & Decarboxylation) PregabalinInt->PregabalinFinal Acid/Base Treatment RufinamideFinal Rufinamide (Banzel) (Ammonolysis & Aromatization) RufinamideInt->RufinamideFinal NH3/MeOH, -HNMe2

Divergent Synthetic Pathways for Anticonvulsants from Acrylate Derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for critical steps is annotated to guide the bench scientist.

Protocol A: One-Pot Synthesis of Rufinamide via Acrylate Cycloaddition

Adapted from the solvent-free methodology by Arava et al.[5]

Objective: Synthesize Rufinamide using methyl-2-(dimethylamino) acrylate and 2,6-difluorobenzyl azide.

  • Preparation of the Reaction Mixture:

    • In a rigorously dried, pressure-resistant reactor, combine 2,6-difluorobenzyl azide (1.0 equiv) and methyl-2-(dimethylamino) acrylate (1.1 equiv).

    • Causality: The reaction is performed solvent-free. Removing the solvent drastically increases the collision frequency of the reactants, accelerating the 1,3-dipolar cycloaddition and reducing organic waste.

  • Thermal Cycloaddition:

    • Seal the reactor and heat the mixture to 130–135 °C for exactly 4 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The disappearance of the azide spot confirms the formation of the 1,2,3-triazoline intermediate.

    • Causality: At this elevated temperature, the initial cycloaddition occurs, followed immediately by the thermal elimination of dimethylamine gas, which aromatizes the intermediate into the stable triazole ester.

  • Ammonolysis (One-Pot):

    • Cool the reactor to room temperature (20–25 °C) to prevent the volatilization of ammonia in the next step.

    • Carefully add a saturated solution of methanolic ammonia (

      
      /MeOH, 5.0 equiv) directly to the crude ester intermediate.
      
    • Stir at room temperature for 8–12 hours.

    • Causality: The excess ammonia acts as a nucleophile, converting the methyl ester into the primary amide required for Rufinamide.

  • Isolation and Purification:

    • Concentrate the mixture under reduced pressure to remove methanol and unreacted ammonia.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure Rufinamide as a white crystalline solid (Expected yield: ~74%).

Protocol B: Photoredox Conjugate Addition for Pregabalin Precursors

Adapted from the traceless activation methodology by Chu et al.[2]

Objective: Synthesize the racemic pregabalin precursor via visible-light-mediated decarboxylative alkylation using an acrylate-type acceptor.

  • Reaction Setup:

    • In an oven-dried vial equipped with a Teflon septum, add Boc-protected glycine (1.5 equiv), 3-methylbutylidene malonate (acrylate analog, 1.0 equiv), and

      
       (1 mol %) as the photocatalyst.
      
    • Add base (e.g.,

      
      , 2.0 equiv) to deprotonate the carboxylic acid, lowering its oxidation potential.
      
  • Degassing and Irradiation:

    • Dissolve the mixture in anhydrous DMF (0.2 M concentration).

    • Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a potent triplet quencher and will shut down the photoredox catalytic cycle if not rigorously removed.

    • Irradiate the vial using a 26 W fluorescent light bulb or blue LEDs at room temperature for 24 hours.

    • Causality: The Ir-catalyst absorbs visible light, oxidizing the carboxylate to an

      
      -amino radical (following 
      
      
      
      extrusion), which subsequently undergoes a highly efficient Michael addition into the electron-deficient acrylate derivative.
  • Workup and Downstream Conversion:

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Validation: H-NMR should confirm the disappearance of the olefinic protons of the malonate and the appearance of the newly formed alkyl backbone.

    • Final Conversion: The resulting malonate intermediate is subjected to basic hydrolysis (NaOH) followed by acid-promoted decarboxylation (HCl) to yield racemic pregabalin[2].

References

  • Chu, L., Ohta, C., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society.[Link]

  • Arava, V. R., Malredddy, S., Gorentla, L., & Thummala, S. R. (2011). N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic & Allopurinol-a drug for gout. Der Pharma Chemica.[Link]

  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development.[Link]

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Troubleshooting & Optimization

Purification techniques for products derived from Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this valuable synthetic intermediate. My insights are drawn from extensive experience in synthetic chemistry and purification sciences, aiming to explain not just the "how" but the critical "why" behind each step.

Understanding the Molecule: Key Chemical Characteristics

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is a β-enamino ester. This functionality dictates its chemical behavior and, consequently, the strategies for its purification.

  • Enamine Moiety: The dimethylamino group conjugated to the acrylate double bond makes the molecule susceptible to hydrolysis, particularly under acidic or strongly basic conditions. This is a critical consideration for all purification steps.

  • Acrylate System: The acrylate portion of the molecule can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • N-acyl Group: The benzoylamino group adds polarity and potential for hydrogen bonding, influencing solubility.

These characteristics mean that purification methods must be chosen carefully to avoid degradation of the target compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate in a question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is supersaturated.

Troubleshooting Steps:

  • Lower the Solvent Boiling Point: If possible, choose a solvent or a solvent mixture with a lower boiling point.

  • Slower Cooling: Allow the solution to cool more slowly. Rapid cooling encourages precipitation rather than crystallization. You can achieve this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Use More Solvent: Your solution might be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A2: Low recovery can be due to several factors:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved even after cooling.

  • The compound is too soluble in the chosen solvent even at low temperatures.

  • Premature crystallization during hot filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Solvent System Optimization: If your compound is too soluble, you may need to use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly. A common and often successful mixture for compounds with amide functionalities is ethanol/water or ethyl acetate/heptane.[1]

  • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, preheat your funnel and receiving flask to prevent the solution from cooling and crystallizing in the funnel.

Column Chromatography Challenges

Q3: My compound is streaking on the TLC plate and the column. What does this indicate?

A3: Streaking is often a sign of one or more of the following:

  • Compound Overload: You are spotting too much compound on the TLC plate or loading too much onto the column.

  • Inappropriate Solvent System: The solvent system may be too polar, causing the compound to move with the solvent front without proper partitioning with the stationary phase. Conversely, if the solvent is not polar enough, the compound may stick to the silica gel.

  • Compound Degradation on Silica: The slightly acidic nature of silica gel can cause the hydrolysis of the enamine.

Troubleshooting Steps:

  • Optimize Loading: Use a more dilute solution for TLC spotting. For column chromatography, a general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[2]

  • Solvent System Selection: The ideal solvent system for column chromatography should give your target compound an Rf value of 0.25-0.35 on a TLC plate.[3] This provides the best separation from impurities.

  • Neutralize Silica Gel: To prevent degradation, you can use silica gel that has been neutralized with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount (0.1-1%) of a volatile base like triethylamine.

  • Use a Different Stationary Phase: If degradation on silica is a persistent issue, consider using a less acidic stationary phase like alumina (neutral or basic).

Q4: I'm not getting good separation of my product from a closely-eluting impurity. What can I do?

A4: Improving separation of compounds with similar polarities requires optimizing the chromatographic conditions.

Troubleshooting Steps:

  • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.[3]

  • Finer Silica Gel: Using silica gel with a smaller particle size can increase the surface area and improve resolution.

  • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide column for a given amount of stationary phase.[2]

  • Solvent System Refinement: Small changes to the solvent system can have a significant impact. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol is a starting point and may require optimization based on the specific impurities present in your crude material.

Objective: To purify Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate by removing soluble and insoluble impurities.

Materials:

  • Crude Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, or a mixture such as Ethanol/Water or Ethyl Acetate/Heptane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of the chosen solvent at room temperature. If the compound dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube gently. A good solvent will dissolve the compound when hot. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while gently heating on a hot plate. Swirl the flask to aid dissolution. Continue adding small portions of hot solvent until the compound is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To purify Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate by separating it from impurities with different polarities.

Materials:

  • Crude Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane)

  • Triethylamine (optional, for neutralization)

  • Collection tubes

  • TLC plates and chamber

Step-by-Step Methodology:

  • Solvent System Selection: Use TLC to determine the optimal solvent system. Test various ratios of a non-polar to a polar solvent. The ideal system will give your product an Rf of 0.25-0.35 and good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of the silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column and apply pressure (using a pump or air line) to achieve a steady flow.

    • Collect fractions in test tubes.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combining and Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodSolvent System (starting ratios, v/v)Rationale
RecrystallizationEthanol/Water (e.g., 9:1)The compound is likely soluble in hot ethanol and less soluble in water. The ratio can be adjusted to induce crystallization upon cooling.[5]
Ethyl Acetate/Heptane (e.g., 1:1)Ethyl acetate provides polarity to dissolve the compound, while heptane acts as an anti-solvent.[1]
Column ChromatographyHexane/Ethyl Acetate (e.g., 4:1 to 1:1)A versatile system for compounds of moderate polarity. The gradient can be adjusted for optimal separation.
Dichloromethane/Methanol (e.g., 99:1 to 95:5)Offers different selectivity compared to hexane/ethyl acetate and can be effective for more polar compounds.

Visualizations

Experimental Workflow: Recrystallization

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration B->C Insoluble Impurities Present D Slow Cooling to RT C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I G cluster_0 Potential Causes cluster_1 Solutions Problem Poor Separation or Streaking Cause1 Compound Overload Problem->Cause1 Cause2 Inappropriate Solvent System Problem->Cause2 Cause3 Compound Degradation Problem->Cause3 Sol1 Optimize Loading Cause1->Sol1 Sol2 Refine Solvent System (TLC) Cause2->Sol2 Sol4 Employ Gradient Elution Cause2->Sol4 Sol3 Use Neutralized Silica/Alumina Cause3->Sol3

Sources

Technical Support Center: Overcoming Hydrolytic Instability of Acrylate Esters During Work-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose high-value acrylate ester intermediates during routine aqueous work-ups. Acrylate esters are uniquely vulnerable to hydrolytic degradation. This guide provides a mechanistic understanding of this instability, troubleshooting FAQs, and field-validated protocols to rescue your yields.

Mechanistic Causality: Why Are Acrylates So Sensitive?

The


-unsaturated system of an acrylate ester presents two highly reactive electrophilic sites: the carbonyl carbon (prone to direct acyl substitution/hydrolysis) and the 

-carbon (prone to Michael addition)[1]. Under standard basic work-up conditions (e.g., saturated

or

washes), hydroxide ions rapidly attack the carbonyl, leading to irreversible saponification[2].

Because the conjugated double bond is electron-withdrawing, it increases the electrophilicity of the carbonyl carbon compared to standard aliphatic esters. Consequently, even mild aqueous conditions can lead to significant yield losses if biphasic contact time is prolonged or temperatures are elevated[3].

G A Acrylate Ester (Crude Mixture) B Aqueous Work-Up (H2O / OH- / H+) A->B C Pathway 1: Direct Ester Cleavage B->C Base/Acid D Pathway 2: Michael Addition B->D Nucleophiles E Acrylic Acid + Alcohol C->E Irreversible F β-Hydroxy Ester D->F

Caption: Hydrolytic and nucleophilic degradation pathways of acrylate esters during aqueous work-up.

Quantitative Data: pH Impact on Acrylate Stability

To illustrate the extreme sensitivity of acrylates to pH, consider the hydrolysis kinetics of a standard unhindered acrylate ester (n-butyl acrylate). The degradation rate accelerates exponentially under basic conditions[4].

pH LevelWork-Up Condition EquivalentEstimated Half-Life (

)
Primary Degradation Mechanism
pH 3 Acidic Wash / Quench~2,800 DaysAcid-catalyzed ester hydrolysis
pH 7 Neutral Water Wash~1,100 DaysSpontaneous hydrolysis
pH 9 Mild Basic Wash (

)
~12-24 HoursBase-catalyzed saponification
pH 11 Strong Basic Wash (

)
~243 MinutesRapid base-catalyzed saponification

(Data synthesized from OECD SIDS Initial Assessment Report for n-Butyl Acrylate[4])

Troubleshooting FAQs

Q1: I used a standard saturated sodium bicarbonate (


) wash to neutralize my reaction, but my acrylate ester yield dropped by 40%. What happened? 
A1:  You induced base-catalyzed ester hydrolysis (saponification). While 

is a "mild" base (pH ~8.3), the electrophilicity of the acrylate carbonyl makes it highly susceptible to hydroxide attack even at this pH[2]. The reaction is essentially the reverse of Fischer esterification and is irreversible under these conditions[2]. Causality & Fix: The kinetics of saponification are heavily temperature and concentration-dependent. If you must use a basic wash to remove acid catalysts, you must use ice-cold solutions and minimize biphasic contact time to less than 3 minutes per wash[2].

Q2: How can I confirm if my ester is hydrolyzing during the work-up rather than failing to form during the reaction? A2: Perform a TLC or LC-MS of the crude reaction mixture before adding any aqueous quenching agents. If the ester is present in the crude but absent (or reduced) after the work-up, hydrolysis is the culprit[2]. In NMR spectroscopy of the crude product, look for the reappearance of the broad carboxylic acid O-H stretch and the disappearance of the ester alkoxy protons[2].

Q3: My drug intermediate has a highly sterically unhindered acrylate moiety. Even cold aqueous washes destroy it. Are there non-aqueous alternatives? A3: Yes. When aqueous kinetics cannot be outrun, eliminate water entirely. You can use solid-phase acid/base scavengers (e.g., Amberlyst-15 for basic impurities, or polymer-bound carbonate resins for acidic impurities). This "catch-and-release" or filtration-based work-up completely bypasses hydrolytic instability.

Self-Validating Experimental Protocols

Protocol A: Ultra-Cold Buffered Aqueous Work-up

Best for: Moderately sensitive, sterically hindered acrylates. Validation Check: The organic layer must remain cold throughout the separation. If the separatory funnel feels room temperature to the touch, the kinetics of hydrolysis are already doubling.

  • Quench: Cool the crude reaction mixture to 0–4 °C using an ice-water bath[2].

  • Dilution: Dilute the mixture with a pre-chilled (4 °C) non-polar organic solvent (e.g., MTBE or EtOAc).

  • Buffered Wash: Instead of saturated

    
    , use a cold, pH-controlled phosphate buffer (pH 6.5 - 7.0) to neutralize residual acids. Add the buffer, shake vigorously for exactly 30 seconds, and immediately separate the layers. Do not let the layers sit unseparated[2].
    
  • Brine Wash: Wash with ice-cold saturated NaCl (brine) to pull residual water out of the organic phase and reduce ester solubility in the aqueous phase[2].

  • Dry: Dry the organic layer over anhydrous

    
     until it flows freely[2]. Avoid 
    
    
    
    if your compound is sensitive to Lewis acids.
  • Concentrate: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 25 °C.

Protocol B: Non-Aqueous Scavenger Resin Work-up

Best for: Highly sensitive, sterically unhindered acrylates. Validation Check: The pH of an aliquot of the filtered organic solvent (spotted on wet pH paper) should read neutral, confirming complete acid/base scavenging without aqueous contact.

  • Dilution: Dilute the crude reaction mixture with anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Resin Addition: Add a solid-supported scavenger resin (e.g., polymer-bound carbonate for acid removal) directly to the organic mixture.

  • Agitation: Stir gently at room temperature for 30–60 minutes. Monitor the disappearance of the starting material or impurity via TLC.

  • Filtration: Filter the mixture through a pad of Celite or a fritted glass funnel to remove the resin.

  • Concentration: Wash the resin cake with a small amount of fresh solvent, combine the filtrates, and concentrate in vacuo.

Workflow Start Crude Acrylate Mixture Decision Is the ester highly sterically hindered? Start->Decision Aqueous Protocol A: Cold Buffered Wash Decision->Aqueous Yes NonAqueous Protocol B: Non-Aqueous Resin Decision->NonAqueous No (Highly Sensitive) Success Pure Acrylate Ester (High Yield) Aqueous->Success NonAqueous->Success

Caption: Decision matrix for selecting the appropriate work-up protocol based on acrylate steric hindrance.

References

  • OECD. "N-BUTYL ACRYLATE CAS N°:141-32-2." SIDS Initial Assessment Report. Available at:[Link]

  • ResearchGate. "Impact of pH on accelerated degradation kinetics." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). "A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies." PMC. Available at:[Link]

Sources

Controlling regioselectivity in cycloaddition reactions of substituted acrylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cycloaddition methodologies. This guide is designed for research scientists and drug development professionals seeking to troubleshoot and optimize the regioselectivity of substituted acrylates in complex synthetic workflows.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why am I observing unexpected regioisomers (e.g., 4-substituted instead of 5-substituted) when performing 1,3-dipolar cycloadditions with


-substituted acrylates? 
Causality & Explanation:  In standard Huisgen 1,3-dipolar cycloadditions between electron-rich dipoles (like nitrile oxides) and electron-deficient alkenes (like unsubstituted acrylates), the dominant Frontier Molecular Orbital (FMO) interaction is between the dipole's HOMO and the dipolarophile's LUMO. This electronically driven pathway reliably favors the 5-substituted regioisomer[1]. However, when utilizing 

-substituted acrylates (e.g., crotonates), steric interactions in the transition state can override these electronic preferences. The

-substituent significantly increases steric repulsion between the dipole and the dipolarophile. Transition state energy calculations confirm that this steric bulk forces a reversal of regioselectivity, leading to an unexpected enrichment of the 4-substituted regioisomer[2].

Q2: How can I improve the regioselectivity and reaction rate of my Diels-Alder cycloaddition using substituted acrylates? Causality & Explanation: Uncatalyzed Diels-Alder reactions with acrylates often suffer from poor regioselectivity and require harsh thermal conditions. By introducing a Lewis acid catalyst, you can coordinate the metal center to the carbonyl oxygen of the acrylate. This coordination achieves two critical outcomes:

  • It significantly lowers the LUMO energy of the acrylate (dienophile), accelerating the reaction by reducing the energy gap with the diene's HOMO[3].

  • It polarizes the occupied orbital density away from the reactive C=C double bond, increasing secondary orbital interactions and magnifying the difference in atomic orbital coefficients. This leads to highly predictable and enhanced regioselectivity (often favoring the "ortho" or "para" equivalent products) and improved endo/exo ratios[4].

Q3: What is the optimal Lewis acid system for achieving high enantioselectivity and regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides to acrylates? Causality & Explanation: The choice of Lewis acid and chiral ligand is paramount for dual control. For


-substituted acrylates, lanthanide-based Lewis acids such as 

paired with chiral carbohydrate ligands, or

systems, have shown outstanding results. The Lewis acid coordinates to the acrylate, locking its conformation and lowering the LUMO, while the chiral ligand provides a sterically demanding environment that dictates the approach trajectory of the nitrile oxide. This synergistic control mechanism ensures both high regioselectivity (via electronic polarization) and excellent enantiomeric excess (ee).

Section 2: Quantitative Data & Optimization

The following table summarizes the expected impact of various catalytic systems on the regioselectivity and stereocontrol of acrylate cycloadditions, allowing you to select the optimal conditions for your target molecule.

Table 1: Influence of Lewis Acid Catalysts on Acrylate Cycloadditions

Catalyst SystemDipolarophile / DienophileCycloaddition TypeRegioselectivityEnantiomeric Excess (ee)
UncatalyzedMethyl Acrylate1,3-DipolarModerate (Mixed)N/A

+ Chiral Ligand

-substituted Acrylate
1,3-DipolarHigh (>90:10)Excellent (>90%)

+ Chiral Ligand

-substituted Acrylate
1,3-DipolarHigh (>85:15)High (>85%)

Substituted AcrylateDiels-Alder [4+2]Very HighN/A

Section 3: Standardized Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction of Substituted Acrylates

Self-validating system: This protocol integrates an internal standard for immediate NMR yield and regioselectivity validation prior to purification.

  • Preparation: Flame-dry a Schlenk flask under an inert Argon atmosphere to prevent catalyst deactivation by moisture.

  • Catalyst Loading: Add 10 mol% of the chosen Lewis acid (e.g.,

    
     or 
    
    
    
    ) to the flask.
  • Solvent & Dienophile: Inject anhydrous dichloromethane (DCM) (0.1 M relative to substrate), followed by 1.0 equivalent of the substituted acrylate. Stir at -78°C for 15 minutes to allow complete coordination (often indicated by a slight color change).

  • Diene Addition: Slowly add 1.2 equivalents of the diene dropwise over 10 minutes. Causality: Slow addition prevents thermal runaway, maintaining the low temperatures required for maximum stereocontrol and regiocontrol.

  • Reaction Monitoring: Stir the mixture at -78°C. Monitor the disappearance of the acrylate via TLC (Hexanes/EtOAc).

  • Quenching & Workup: Quench the reaction cold with saturated aqueous

    
    . Extract with DCM, dry the organic layer over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Dissolve the crude mixture in

    
     and add a known mass of 1,3,5-trimethoxybenzene as an internal standard. Analyze via 
    
    
    
    NMR to determine the precise regioisomeric ratio (rr) and endo/exo ratio before proceeding to column chromatography.
Protocol 2: Regioselective 1,3-Dipolar Cycloaddition of Nitrile Oxides to Acrylates
  • In Situ Dipole Generation: In a round-bottom flask, dissolve the hydroximoyl chloride precursor (1.2 eq) in anhydrous THF.

  • Dipolarophile Addition: Add the substituted acrylate (1.0 eq) and the chiral Lewis acid complex (e.g.,

    
     with carbohydrate ligand, 10 mol%).
    
  • Base Addition: Slowly add triethylamine (1.3 eq) via syringe pump at 0°C to generate the nitrile oxide in situ. Causality: Slow generation keeps the steady-state concentration of the highly reactive nitrile oxide low, preventing undesired dimerization into furoxans.

  • Cycloaddition: Stir at 0°C to room temperature until complete consumption of the acrylate is observed via LC-MS.

  • Purification: Filter the crude mixture through a short pad of Celite to remove metal salts and triethylamine hydrochloride. Concentrate and purify the resulting 2-isoxazoline via flash chromatography.

Section 4: Visualizing the Workflow

Pathway Acrylate Substituted Acrylate (Dienophile/Dipolarophile) PathA 1,3-Dipolar Cycloaddition (e.g., Nitrile Oxides) Acrylate->PathA PathB Diels-Alder Cycloaddition (e.g., Dienes) Acrylate->PathB Steric Steric Hindrance (beta-substituents) PathA->Steric Electronic FMO Interactions (HOMO-LUMO gap) PathA->Electronic LA_Coord Lewis Acid Coordination (Lowers LUMO) PathB->LA_Coord Catalyst Addition Regio_4 4-Substituted Isomer (Sterically Driven) Steric->Regio_4 Dominates in tertiary amides/crotonates Regio_5 5-Substituted Isomer (Electronically Driven) Electronic->Regio_5 Standard FMO control Regio_DA High Regiocontrol (Ortho/Para equivalent) LA_Coord->Regio_DA Enhanced Secondary Orbital Interactions

Mechanistic pathways dictating regioselectivity in substituted acrylate cycloadditions.

References[2] Title: Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides. Source: The Journal of Organic Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQmxwEvioLMxMaMQEWyYxap9Gs0yKJ8WZXGhFITMTxVLIt8ybiS6Vhx-QRZa2p5T48vmoUFmb69BPFs3flTF708yUG3jjMNvG_lXxWTyt6PFnhc6trqKSZOrUVPKgLt-fkhsluAYso8II=[1] Title: Huisgen 1,3-Dipolar Cycloaddition. Source: Organic Chemistry Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1XRYtLA_8IeFaernYyE92xYqzojHBN6VIACxtDvR9xctisAn4hxZx5vBfd3ljC92a--PAioz6RU_m4CoUziKe5P8EDehnbAnGxIYTpbCIQ9fkXsmau_iK_9UC1vE0y2pPpwKOdPplHmO6rURZAxoczDgMNlnZF1T-0nKT0ldnT6a2BRS6OkXsFQqywUEYtrfMIg==[4] Title: Lewis acid catalysis of Diels-Alder reactions. Source: Journal of the American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUfX4HP_lS-Jef0AvOQFhosFjhya-eJq-A-i5GS8_uVpJ0sZpGaMnZdBxuYpEQiPJPPeHgTBc54mPg8TquQTWeT6S6PvDGleqehamERN8wSozbAa7oznDUwAJ11sMCk4NRl9DZ5uHb[5] Title: Application of chiral ligands: carbohydrates, nucleosides- lanthanides and other Lewis acid complexes to control regio. Source: RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdgiql5NOTjpd6JnnJniAyqj91Y3Eid95HOPX4om8sSRhomTwlzkS91LX0UTjqOZ9QpGGFjForQ8kbUoBQhw_vQblnUo-smnFEAZ5tUOovvpA_KCykJL0lvmB3YW-bJsC-U-5JRK06ddJ7pWjrobePoozC1s1R5hZF[3] Title: Diels–Alder reaction. Source: Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVjmn9WYspoCtRRK0gpRmWa6RjZK34gX73PtmbofzcBDK9drWH0p_PdDzYvKRTRgCtkaOGKoHW10cuKOlrQWHDPM71JwCYiAipq-CfEIkAzlnQ5qKVwoL8yCy3WNeEyx7R15tW5BbWZlJzZPEYbRmFBUD57dE=

Sources

Technical Support Center: Troubleshooting the Characterization of N,N-Dimethylamino Acrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers frustrated by "impure" or "degrading" samples of N,N-dimethylamino acrylate (DMAA) derivatives. These compounds—such as ethyl 3-(N,N-dimethylamino)acrylate—are critical enaminone building blocks utilized in the synthesis of active pharmaceutical ingredients (APIs), including the HIV integrase inhibitor Dolutegravir 1 and the antiepileptic drug Rufinamide [[2]]().

The reality is that characterization anomalies are rarely due to poor synthetic technique. Instead, they stem from the intrinsic quantum mechanical and chemical properties of the molecule. This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

Section 1: Frequently Asked Questions (NMR & Stability Anomalies)

Q1: Why does my pure DMAA derivative show "extra" peaks in the


H NMR spectrum? 
A:  This is the most common false-alarm in DMAA characterization. DMAA derivatives are "push-pull" alkenes. The lone pair of electrons on the nitrogen atom delocalizes through the alkene into the electron-withdrawing ester or cyano group. This resonance grants the C–N bond partial double-bond character, severely restricting its rotation. Consequently, at room temperature, the two methyl groups on the nitrogen exist in different magnetic environments (one cis to the carbonyl, one trans). This results in two distinct 3H singlets (e.g., at 

3.20 and 3.38 ppm for cyano-derivatives 3) rather than a single 6H peak.

Resonance N1 Neutral Form C=C Double Bond Free C-N Rotation N2 Zwitterionic Form C=N Double Bond Restricted Rotation N1->N2 Delocalization

Push-pull resonance in N,N-dimethylamino acrylates causing restricted C-N rotation.

Q2: Why are the peaks in my NMR spectrum broad and poorly resolved? A: If the rotation rate around the C–N bond occurs on the same timescale as the NMR acquisition (the intermediate exchange regime), the peaks will broaden. This is highly dependent on the solvent, concentration, and ambient temperature of the NMR probe.

Q3: My sample was pure by TLC, but the NMR shows an aldehyde peak (~9.5 ppm) and free dimethylamine. What happened? A: DMAA derivatives are vinylogous amides and are highly susceptible to acid-catalyzed hydrolysis 4. Standard chloroform-d (CDCl


) often contains trace amounts of DCl and phosgene due to photodecomposition. This trace acid rapidly hydrolyzes the enamine bond in the NMR tube, releasing dimethylamine and forming a formyl ester (aldehyde).

Q4: How can I prevent thermal degradation during GC-MS analysis? A: DMAAs can undergo thermal degradation or polymerization in a hot GC inlet, leading to non-representative fragmentation. It is recommended to use lower inlet temperatures or switch to LC-MS with Electrospray Ionization (ESI) for softer ionization.

Section 2: Diagnostic Data & Solvent Selection

Table 1: Quantitative NMR Diagnostic Guide for DMAA Derivatives
Observation in

H NMR
Typical Chemical Shift (

)
Diagnostic MeaningAction Required
Two distinct 3H singlets 2.80 – 3.40 ppmRestricted C-N rotation (Rotamers)None. This indicates a pure compound.
Broad 6H singlet 2.90 – 3.10 ppmIntermediate exchange rateCool sample or switch solvent to resolve.
Sharp 1H singlet 9.00 – 10.00 ppmAldehyde proton (Hydrolysis product)Re-purify sample; use acid-free solvent.
Sharp 6H singlet ~2.20 ppmFree dimethylamine (Hydrolysis byproduct)Re-purify sample; use acid-free solvent.
Table 2: Solvent Selection for DMAA Characterization
NMR SolventAcid RiskRotamer Resolution at 25°CRecommendation
CDCl

(Standard)
High (Trace DCl)Excellent (Distinct singlets)Not recommended unless neutralized.
CDCl

(Alumina filtered)
LowExcellent (Distinct singlets)Highly Recommended for routine 1D NMR.
DMSO-d

Very LowPoor (Often broad)Recommended for VT-NMR (High boiling point).
Benzene-d

LowGoodGood alternative, but highly toxic.

Section 3: Troubleshooting Workflows

NMR_Troubleshooting Start Anomalous 1H NMR Peaks in DMAA Derivative Q1 Two N-CH3 singlets (~2.8-3.4 ppm)? Start->Q1 Q2 Broadened peaks at Room Temp? Start->Q2 Q3 Aldehyde peak (~9.0-10.0 ppm)? Start->Q3 A1 Restricted C-N Rotation (Rotamers) Q1->A1 Yes A2 Intermediate Exchange Rate (Dynamic NMR) Q2->A2 Yes A3 Sample Hydrolysis (Acidic Solvent) Q3->A3 Yes

Decision tree for diagnosing extraneous or broadened peaks in the NMR spectra of DMAA derivatives.

Protocol 1: Preparation of Acid-Free CDCl for Sensitive Enamines

Causality: Passing the solvent through basic alumina neutralizes trace DCl and removes moisture, preventing the acid-catalyzed degradation of the nucleophilic enamine.

  • Pack a glass Pasteur pipette with a small plug of glass wool at the narrowing point.

  • Add 1.5 to 2.0 inches of activated Basic Alumina (Brockmann Grade I).

  • Clamp the pipette vertically over a clean, dry glass vial.

  • Pipette 1.5 mL of standard CDCl

    
     into the top of the alumina column.
    
  • Allow the solvent to percolate through via gravity. Discard the first 2 drops.

  • Collect the purified CDCl

    
     and immediately use it to dissolve your DMAA sample.
    
Protocol 2: Variable Temperature (VT) NMR Coalescence Validation

Causality: To prove that "extra" peaks are rotamers and not synthetic impurities, we exploit the temperature dependence of C–N bond rotation. Heating the sample provides the kinetic energy needed to overcome the rotational barrier, causing the peaks to coalesce. Cooling reverses the process, providing a self-validating proof of dynamic isomerism.

  • Prepare the DMAA sample in a high-boiling, aprotic NMR solvent (e.g., DMSO-d

    
     or Toluene-d
    
    
    
    ) to allow for safe heating up to 100°C.
  • Acquire a standard

    
    H NMR spectrum at 25°C (298 K) to establish the baseline rotamer ratio.
    
  • Increment the probe temperature in 10°C steps (e.g., 35°C, 45°C, 55°C).

  • Allow 5 minutes of equilibration time at each new temperature before tuning, matching, and acquiring the spectrum.

  • Identify the coalescence temperature (

    
    ) where the two N-CH
    
    
    
    singlets merge into a single broad, flat peak.
  • Continue heating 10–20°C above

    
     to observe the sharpening of the single time-averaged peak.
    
  • Self-Validation Step: Cool the probe back to 25°C and re-acquire the spectrum. The original two distinct singlets must reappear exactly as they did in Step 2, confirming the sample has not degraded.

References

  • Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - MDPI. URL: [Link]

  • (PDF) N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic & Allopurinol-a drug for gout - ResearchGate. URL: [Link]

  • New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - Der Pharma Chemica. URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to Enaminone Synthons in Pyrazole Synthesis: Methodologies, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including celecoxib, deracoxib, and mavacoxib [1]. Among the diverse strategies for constructing this five-membered heterocycle, the cyclocondensation of hydrazines with 1,3-dielectrophilic building blocks remains the most robust approach. Enaminones (β-amino-α,β-unsaturated ketones) have emerged as highly versatile synthons in this domain due to their unique push-pull conjugated structure, which imparts both nucleophilic and electrophilic character [2].

Unlike traditional 1,3-diketones, enaminones offer superior regiocontrol and functional group tolerance. However, the choice of the specific enaminone synthon—whether N,N-dimethylated, NH₂-functionalized, or incorporated into a multicomponent system—drastically alters the reaction pathway, solvent compatibility, and final yield. This guide provides an objective, data-driven comparison of different enaminone synthons, detailing their performance metrics and providing validated experimental protocols for modern drug development professionals.

Mechanistic Overview: Enaminones in Pyrazole Annulation

The synthesis of pyrazoles from enaminones and hydrazines typically proceeds via a tandem sequence. The reaction initiates with a Michael-type addition of the hydrazine to the β-carbon of the enaminone, followed by an intramolecular cyclization to form a pyrazoline intermediate. A subsequent aromatization step, driven by the elimination of water and the amine leaving group, yields the final pyrazole[5].

Mechanism E Enaminone Synthon (1,3-Dielectrophile) M Michael Addition Intermediate E->M Nucleophilic Attack H Hydrazine Derivative (Bis-nucleophile) H->M Nucleophilic Attack C Intramolecular Cyclization (Pyrazoline Formation) M->C C-N Bond Formation P Aromatization (- H2O, - Amine) C->P Elimination F Substituted Pyrazole P->F Final Product

Caption: Mechanistic pathway of pyrazole synthesis from enaminones and hydrazines.

Comparative Analysis of Enaminone Synthons

The structural nuances of the enaminone dictate the optimal reaction conditions. Below is a comparative analysis of the most prevalent enaminone synthons used in modern synthetic workflows:

  • N,N-Dimethyl Enaminones: The industry standard. The dimethylamino group is an excellent leaving group, making these synthons highly reactive under acidic catalysis (e.g., p-TSA) [6]. They are also ideal substrates for multicomponent reactions (MCRs) and photocatalytic functionalization [2].

  • NH₂-Functionalized Enaminones: The green chemistry alternative. These synthons are uniquely suited for aqueous environments. Isotope labeling studies have demonstrated that the primary amine acts as a hydrogen bond donor to water, stabilizing the transition state and facilitating its own elimination without the need for harsh organic solvents [5].

Quantitative Performance Comparison

The following table summarizes the performance of these synthons across various state-of-the-art methodologies:

Enaminone SynthonCo-Reactant(s)Catalyst / ConditionsKey AdvantageTypical YieldRef
N,N-Dimethyl Enaminone Sulfonyl Hydrazinep-TSA, Open-air, RTRetention of sulfonyl group, broad scope70-90%[6]
NH₂-Functionalized Enaminone Sulfonyl HydrazineTBHP, NaHCO₃, H₂O, RTWater-tolerant, H-bond assisted leaving group75-95%[5]
N,N-Dimethyl Enaminone Hydrazine + CBr₄fac-Ir(ppy)₃, CH₃CN, hνOne-pot C4-bromination, mild photocatalysis65-85%[2]
N,N-Dimethyl Enaminone Hydrazine + BenzaldehydeNH₄OAc, H₂O, Reflux 1hMulticomponent green synthesis80-92%[3]
N,N-Dimethyl Enaminone Hydrazinep-TSA, Ball Mill (3 min)Solvent-free mechanochemistry, ultra-fast>90%[4]
Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind critical steps is explicitly detailed to aid in troubleshooting and optimization.

Protocol 1: Photocatalytic Three-Component Synthesis of 4-Bromo-Substituted Pyrazoles

This method leverages N,N-dimethyl enaminones in a radical-mediated pathway to achieve simultaneous pyrazole annulation and C4-bromination [2].

Workflow S1 1. Reagent Assembly Enaminone + Hydrazine + CBr4 + fac-Ir(ppy)3 S2 2. Solvent Addition Anhydrous CH3CN S1->S2 S3 3. Degassing Argon Purge (15 min) S2->S3 S4 4. Irradiation Visible Light (RT) S3->S4 S5 5. Work-up & Purification Concentration & Column S4->S5

Caption: Workflow for the photocatalytic three-component synthesis of 4-bromo-pyrazoles.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N,N-dimethyl enaminone (0.2 mmol, 1.0 equiv.), hydrazine derivative (0.3 mmol, 1.5 equiv.), CBr₄ (0.4 mmol, 2.0 equiv.), and the photocatalyst fac-Ir(ppy)₃ (1 mol%) [2].

    • Causality: CBr₄ serves as the bromine radical source, while fac-Ir(ppy)₃ absorbs visible light to initiate the single-electron transfer (SET) process.

  • Solvent Addition: Inject anhydrous acetonitrile (2.0 mL) into the tube.

  • Degassing (Critical Step): Seal the tube and degas the reaction mixture by bubbling with argon for 10-15 minutes [2].

    • Causality: Oxygen is a triplet state molecule that rapidly quenches the excited state of the photocatalyst and scavenges radical intermediates. Failure to degas will result in reaction termination and negligible yields.

  • Irradiation: Stir the mixture under visible light irradiation (e.g., blue LEDs) at room temperature until TLC indicates complete consumption of the enaminone.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.

Protocol 2: Mechanochemical Synthesis via Ball Milling

This protocol highlights the extreme efficiency of solvent-free mechanochemistry for pyrazole synthesis [4].

Step-by-Step Methodology:

  • Loading: Place the N,N-dimethyl enaminone (3.02 mmol), hydrazine (3.65 mmol), and p-toluenesulfonic acid (p-TSA, 10 mol%) into a 25 mL steel milling beaker equipped with five 10 mm steel milling balls [4].

    • Causality: p-TSA is essential to protonate the carbonyl oxygen of the enaminone, significantly increasing the electrophilicity of the β-carbon to facilitate the initial nucleophilic attack by the hydrazine.

  • Milling: Seal the beaker and set the planetary ball mill to a rotation frequency of 450 rpm for exactly 3 minutes [4].

    • Causality: The kinetic energy from the milling balls provides intense, localized heating and mass transfer. This mechanochemical activation bypasses the need for bulk solvent solvation, reducing a standard 2-hour reflux to just 3 minutes.

  • Isolation: Open the beaker, extract the mixture with CH₂Cl₂ and water, dry the organic phase over anhydrous Na₂SO₄, and concentrate to yield the pure pyrazole [4].

Protocol 3: Aqueous Synthesis of Fully Substituted Pyrazoles

Utilizing NH₂-functionalized enaminones allows for highly efficient reactions in water [5].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the NH₂-functionalized enaminone (1.0 mmol) and sulfonyl hydrazine (1.2 mmol) in distilled water (5.0 mL).

  • Additives: Add tert-butyl hydroperoxide (TBHP, 2.0 equiv.) and NaHCO₃ (1.0 equiv.) [5].

    • Causality: TBHP acts as an oxidant to drive the aromatization step, while NaHCO₃ neutralizes acidic byproducts that could otherwise hydrolyze the enaminone prematurely.

  • Stirring: Stir the mixture at room temperature for 4-6 hours.

    • Causality: The aqueous medium is not merely a solvent; the water molecules form a hydrogen-bonding network with the β-amino group of the enaminone. This interaction stabilizes the transition state and transforms the otherwise poor -NH₂ leaving group into an excellent leaving group, driving the cyclization forward [5].

  • Filtration: Because the fully substituted pyrazole product is typically highly lipophilic, it precipitates out of the aqueous phase. Isolate the product via simple vacuum filtration and wash with cold water.

Conclusion

The selection of an enaminone synthon fundamentally dictates the trajectory of pyrazole synthesis. N,N-dimethyl enaminones remain the gold standard for photocatalytic and mechanochemical applications due to their high reactivity and excellent leaving group capabilities. Conversely, NH₂-functionalized enaminones unlock the potential for true green chemistry, leveraging hydrogen bonding in aqueous media to drive complex annulations. By understanding the mechanistic causality behind these synthons, researchers can rationally design more efficient, scalable, and sustainable routes to critical pyrazole-based therapeutics.

References
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Application Notes and Protocols: Enaminones in Multi-Component Synthesis of Bioactive Heterocycles - Benchchem. benchchem.com.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • 4.1.3.2.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA - ResearchGate.

Precision in Structural Elucidation: A Comparative Guide to HRMS Platforms for Heterocycle Validation

Author: BenchChem Technical Support Team. Date: March 2026

Heterocycles—compounds containing one or more non-carbon atoms within their ring structures—are the foundational building blocks of modern pharmacophores. The vast majority of FDA-approved drugs feature heterocyclic cores due to their unique ability to modulate pharmacokinetic properties, solubility, and target binding affinity 1. During the critical hit-to-lead optimization phase, rapid and unambiguous structural validation of synthesized heterocycles is paramount 2.

As a Senior Application Scientist, I rely on High-Resolution Mass Spectrometry (HRMS) to supersede traditional low-resolution techniques. HRMS provides exact mass measurements, isotopic fine structure analysis, and high-confidence MS/MS fragmentation 3. This guide objectively compares the leading HRMS architectures—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—detailing the physical causality behind their performance, and provides a rigorously validated experimental protocol for heterocycle characterization.

The Physics of Resolution: Platform Comparison

The choice of mass analyzer dictates the analytical ceiling of your validation workflow. Achieving high mass accuracy (typically < 5 ppm error) is non-negotiable for determining unique elemental formulas, but the physical mechanism of achieving this resolution varies significantly between platforms 4.

  • Q-TOF (Quadrupole Time-of-Flight): Q-TOF instruments accelerate ions into a field-free flight tube. The mass-to-charge ratio (m/z) is determined by the time it takes the ion to reach the detector. Q-TOFs excel in acquisition speed and isotopic fidelity. Because they are beam-type instruments and do not rely on trapping large ion populations for extended periods, they avoid space-charge effects that can distort natural isotopic ratios 5.

  • Orbitrap: Orbitrap analyzers trap ions in an electrostatic field between a central spindle and an outer barrel electrode. The axial oscillation frequency of the ions is measured via image current and converted to m/z using a Fourier transform 6. Orbitraps provide ultra-high resolution (up to 1,000,000 FWHM) and exceptional mass stability, making them ideal for resolving isobaric interferences in complex reaction mixtures.

  • FT-ICR: Utilizing a superconducting magnet, FT-ICR measures the cyclotron frequency of ions. While it offers the absolute highest resolving power, its high maintenance (cryogens) and slower scan rates relegate it to highly specialized structural challenges rather than routine hit-to-lead validation.

Table 1: Quantitative Comparison of HRMS Platforms for Small Molecule Validation
Performance MetricQ-TOF (e.g., Agilent 6540)Orbitrap (e.g., Q Exactive)FT-ICR (e.g., solariX)
Mass Analyzer Principle Time-of-Flight (Flight Time)Electrostatic Trap (Axial Frequency)Magnetic Trap (Cyclotron Frequency)
Max Resolving Power (FWHM) ~40,000 - 80,000140,000 - 1,000,000> 10,000,000
Routine Mass Accuracy < 2 ppm (with lock-mass)< 1 - 3 ppm (external calibration)< 0.2 ppm
Isotopic Fidelity (RIA) Excellent (Beam-type)Good (Subject to AGC limits)Good (Subject to space-charge)
Scan Speed Very Fast (up to 50 Hz)Moderate (up to 12-20 Hz)Slow (~1 Hz)
Best Use Case High-throughput screening, exact isotopic pattern matchingResolving isobaric interferences, deep structural elucidationExtreme resolution of complex, unknown natural products
Causality in Experimental Design: The Validation Protocol

To establish a self-validating system, the analytical protocol must account for ionization efficiency, mass calibration drift, and detector saturation. For nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines, triazoles), Electrospray Ionization (ESI) in positive mode is highly effective due to the basicity of the heteroatoms.

HRMS_Workflow N1 1. Sample Preparation (Dilution & Filtration) N2 2. LC Separation (UPLC C18 Column) N1->N2 N3 3. Ionization (ESI+ Mode) N2->N3 N4 4. Mass Analysis (Orbitrap / Q-TOF) N3->N4 N5 5. Data Processing (Exact Mass & Isotopic Pattern) N4->N5

Caption: Sequential LC-HRMS workflow for the structural validation of synthesized heterocycles.

Step-by-Step Methodology: LC-HRMS Validation
  • Sample Preparation: Dissolve the synthesized heterocycle in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: High concentrations (>1 µg/mL) cause Microchannel Plate (MCP) detector saturation in TOF instruments and trigger Automatic Gain Control (AGC) limits in Orbitraps. This leads to flattened peak apexes, mass shifts, and highly distorted isotopic patterns 7.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm). Use a rapid 5-minute gradient from 5% to 95% organic mobile phase.

    • Causality: UPLC minimizes ion suppression in the ESI source by temporally separating the target heterocycle from unreacted starting materials, catalysts, and side products before they enter the mass spectrometer.

  • Mass Calibration:

    • Q-TOF: Utilize a dual-spray source for continuous infusion of a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771). Causality: TOF flight times drift with minor ambient temperature fluctuations; continuous internal calibration ensures sub-2 ppm accuracy.

    • Orbitrap: Rely on external calibration performed daily. Causality: Orbitraps maintain excellent scan-to-scan mass stability without continuous lock-mass, relying on stable electronics and temperature-controlled environments.

  • Data Acquisition: Acquire full-scan MS data (m/z 100-1000) at 70,000 FWHM (Orbitrap) or 40,000 FWHM (Q-TOF). Trigger Data-Dependent Acquisition (DDA) for MS/MS fragmentation using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

Data Interpretation: Exact Mass and Isotopic Fidelity

High mass accuracy alone is insufficient for unambiguous identification; it must be coupled with Relative Isotopic Abundance (RIA) analysis and MS/MS fragmentation 8.

Data_Logic N1 Precursor Ion [M+H]+ Exact Mass Measurement N2 Calculate Mass Error (Must be < 5 ppm) N1->N2 N3 Isotopic Pattern Analysis (13C, 15N Contributions) N2->N3 N4 MS/MS Fragmentation (Ring Cleavage Pathways) N3->N4 N5 Unambiguous Structural Confirmation N4->N5

Caption: Logical decision tree for interpreting HRMS data to confirm heterocyclic structures.

Experimental Data: Orbitrap vs. Q-TOF Performance

To objectively compare the platforms, a synthesized model compound, N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (Calculated Exact Mass for [M+H]+: 206.0724), was analyzed using both a Q-TOF and an Orbitrap system following the protocol above.

Table 2: Experimental Validation Data for Pyrazole Derivative
ParameterQ-TOF (Agilent 6540)Orbitrap (Thermo Q Exactive)
Theoretical [M+H]+ 206.0724206.0724
Measured m/z 206.0727206.0725
Mass Error (ppm) 1.45 ppm0.48 ppm
Resolving Power Used 40,000 FWHM140,000 FWHM
Isotopic Fidelity (RIA Error) 2.1%6.5%
Scan Rate 20 Hz3 Hz (at 140k resolution)

Causality in the Data: The Orbitrap achieved superior mass resolution (140,000 vs. 40,000) and slightly better mass accuracy (0.48 ppm vs 1.45 ppm) 9. However, the Q-TOF demonstrated noticeably better isotopic fidelity (2.1% error compared to the theoretical distribution, vs. 6.5% for the Orbitrap).

Why does this happen? FTMS platforms like the Orbitrap utilize an Automatic Gain Control (AGC) to limit the number of ions entering the C-trap, preventing space-charge effects. When analyzing very low abundance isotopes (like 13C or 15N in small molecules), the AGC target is quickly filled by the highly abundant monoisotopic peak. This leads to poor counting statistics for the minor isotopes, skewing the Relative Isotopic Abundance (RIA). The Q-TOF, being a continuous beam-type instrument, does not trap ions in this manner, thereby preserving the natural isotopic distribution with higher fidelity.

Conclusion

For routine hit-to-lead validation of synthesized heterocycles, both Q-TOF and Orbitrap platforms provide the sub-5 ppm mass accuracy required for definitive elemental composition.

  • Choose Q-TOF when your workflow demands high-throughput screening, rapid UPLC gradients, and strict isotopic pattern matching for structural confirmation.

  • Choose Orbitrap when dealing with highly complex reaction matrices, isobaric interferences, or when ultra-high resolution is required to separate closely related structural isomers.

References
  • Heterocycles in drug discovery: Properties and preparation, ResearchG
  • Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimiz
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects, Spectroscopy Online.
  • Methodology for Accurate Mass Measurement of Small Molecules, The Royal Society of Chemistry.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips, MetwareBio.
  • Orbitrap Mass Spectrometry, ACS Public
  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annot
  • Accurate Mass Measurement of High Concentr
  • Accuracy & Resolution in Mass Spectrometry, Waters Corpor

Sources

HPLC methods for assessing the purity of synthesized compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Chromatographic Purity Assessment: HPLC vs. UHPLC Methodologies

When assessing the purity of synthesized compounds, we are not merely separating molecules; we are exploiting the thermodynamic differences in their partitioning between a mobile and stationary phase. In pharmaceutical development, establishing the purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute.

It is important to distinguish between related substances testing and chromatographic purity. While related substances testing quantifies individual structurally related impurities against specific regulatory limits, chromatographic purity provides the overall percentage of the main compound relative to all detected compounds in a chromatogram[1].

As a Senior Application Scientist, I approach purity assessment not as a single empirical test, but as a lifecycle process governed by the [2]. The methodology must be robust, reproducible, and above all, self-validating.

The Causality of Separation: HPLC vs. UHPLC

The transition from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) is fundamentally driven by the physics of mass transfer[3].

  • The Physical Causality: Traditional HPLC utilizes 3–5 µm stationary phase particles and operates at maximum pressures of around 6,000 psi[3]. UHPLC employs sub-2 µm particles (typically 1.7 µm) and operates at extreme pressures up to 20,000 psi[3]. According to the Van Deemter equation, reducing particle size minimizes the multi-path effect (eddy diffusion) and drastically shortens the distance analytes must diffuse into the pores of the stationary phase (resistance to mass transfer).

  • The Analytical Impact: This physical change allows UHPLC to achieve sharper peaks (higher theoretical plates, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and superior resolution (
    
    
    
    ) in a fraction of the time. However, the hydraulic resistance increases inversely with the square of the particle size, causing the massive backpressure that defines UHPLC hardware requirements[3].

Below is the logical workflow for developing a self-validating purity method.

Workflow A 1. Define Target Profile (Synthesized API) B 2. Select Modality (HPLC vs. UHPLC) A->B C 3. System Suitability Test (USP <621>) B->C D 4. ICH Q2(R2) Validation (Specificity & Linearity) C->D SST Pass (Rs > 2.0) E Method Optimization (Adjust pH / Gradient) C->E SST Fail F 5. Purity Quantification (% Area Normalization) D->F E->C

Self-validating workflow for chromatographic purity method development.

Comparative Performance Data: HPLC vs. UHPLC

To objectively compare these modalities, we evaluate the purity assessment of a synthesized beta-lactam antibiotic (e.g., Cloxacillin)[4]. The data below illustrates the performance gains when transferring a traditional USP method to a modernized UHPLC method per the allowable adjustments in [5].

Chromatographic ParameterTraditional HPLCModern UHPLCCausality / Analytical Impact
Column Particle Size 5.0 µm1.7 µmSmaller particles reduce diffusion paths, sharpening peaks[3].
System Pressure ~2,500 psi~14,000 psiHigh pressure is the physical cost of sub-2 µm fluid dynamics[3].
Analysis Time 45.0 min8.5 minHigher optimal linear velocities allow faster elution without resolution loss[4].
Resolution (

)
2.14.8Tighter peak widths mathematically increase resolution between critical pairs.
Solvent Consumption 45.0 mL / run4.2 mL / runLower flow rates and shorter run times drastically reduce hazardous waste[5].
Theoretical Plates (

)
~12,000~35,000Increased efficiency enables the detection of co-eluting trace impurities[6].

Self-Validating Experimental Protocol for Purity Assessment

A robust protocol must act as a self-validating system. If the system is not fit for purpose, it must fail safely before generating questionable data.

Step 1: System Suitability Testing (SST) - The Internal Control

  • Preparation: Prepare an SST solution containing the synthesized compound and its most closely eluting known impurity (the "critical pair").

  • Execution: Inject the SST solution in replicate (n=5) before any sample vials are pierced.

  • Validation Logic: The chromatography data system (CDS) automatically calculates Resolution (

    
    ), Tailing Factor (
    
    
    
    ), and Peak Area Relative Standard Deviation (RSD)[6].
  • Acceptance Criteria:

    
    , 
    
    
    
    , and Area RSD
    
    
    .
  • Causality: If

    
    , baseline separation is not achieved. This means the integration of the main peak will falsely include impurity area, artificially altering the calculated purity[6]. The sequence is programmed to automatically halt if these criteria are not met.
    

Step 2: Sample Preparation

  • Extraction/Dilution: Dissolve the synthesized compound in a diluent matching the initial mobile phase conditions. Causality: Injecting a sample in a solvent stronger than the mobile phase causes premature band broadening and peak fronting.

  • Concentration: Prepare at a high concentration (e.g., 1.0 mg/mL) to ensure trace impurities (at 0.05% levels) exceed the Limit of Quantitation (LOQ) defined during ICH Q2(R2) validation[7].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Sub-2 µm UHPLC columns utilize ultra-fine frits that will instantly clog if exposed to unfiltered particulates.

Step 3: Chromatographic Execution

  • Mobile Phase: Utilize a gradient elution (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile).

  • Causality: A gradient focuses the analyte band at the head of the column, improving peak shape, and sweeps strongly retained lipophilic impurities off the column, preventing carryover into subsequent runs.

  • Detection: Use a Photodiode Array (PDA) detector extracting at the

    
     of the main compound.
    

Step 4: Data Processing and Purity Calculation

  • Integration: Apply a dynamic baseline integration algorithm. Exclude blank peaks (system peaks originating from the mobile phase gradient).

  • Calculation: Calculate Chromatographic Purity using the Area Normalization method[1]:

    
    
    
  • Note: While this provides an excellent overall purity metric, it assumes all compounds have a similar UV response factor. For absolute quantification of specific related substances, reference standards and relative response factors (RRF) must be applied[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Revisions to Analytical Procedures per USP General Chapter <621> Source: Agilent Technologies URL:[Link]

  • What Is the Difference Between UHPLC and HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Difference between related substances and chromatographic purity Source: Royed Training URL:[Link]

Sources

Comparative Guide: Analytical Workflows for Isomer Resolution in Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS 125008-68-6 for the Z-isomer; CAS 56952-04-6 for unspecified stereochemistry) is a highly versatile enaminone building block widely utilized in medicinal chemistry[1][2]. Functioning as a potent C3-synthon, it readily undergoes condensation with dinucleophiles—such as hydrazines and amidines—to construct complex heterocyclic scaffolds like pyrazoles and pyrimidines[3].

However, reactions involving this reagent present a dual analytical challenge:

  • Stereoisomerism: The enaminone double bond exists in a dynamic equilibrium of E and Z isomers[4].

  • Regioisomerism: Cyclization with asymmetric dinucleophiles yields distinct heterocyclic regioisomers (e.g., 1,4-disubstituted vs. 1,5-disubstituted pyrazoles)[5].

This guide objectively compares the analytical modalities and chromatographic technologies required to resolve, quantify, and structurally elucidate these complex isomer mixtures, providing researchers with field-proven, self-validating experimental protocols.

The Isomeric Challenge: Mechanistic Context

Understanding the structural dynamics of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate is critical for selecting the right analytical tool. The compound features a push-pull alkene system where the electron-donating dimethylamino group and the electron-withdrawing ester/amide groups reduce the double-bond character. This lowered rotational barrier allows for E/Z interconversion in solution, which is highly dependent on solvent polarity, pH, and temperature[4].

When this enaminone reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either the highly electrophilic C3 position (bearing the dimethylamino leaving group) or the ester carbonyl, leading to divergent cyclization pathways and the formation of distinct pyrazole regioisomers.

G Enaminone Methyl 2-(benzoylamino)- 3-(dimethylamino)acrylate E_Isomer E-Isomer (Kinetic/Thermodynamic State) Enaminone->E_Isomer Solution Equilibrium Z_Isomer Z-Isomer (Kinetic/Thermodynamic State) Enaminone->Z_Isomer Solution Equilibrium Reaction Cyclization with Substituted Hydrazine E_Isomer->Reaction Z_Isomer->Reaction Regio1 1,4-Disubstituted Pyrazole (Regioisomer A) Reaction->Regio1 Pathway A Regio2 1,5-Disubstituted Pyrazole (Regioisomer B) Reaction->Regio2 Pathway B

Reaction pathway illustrating E/Z enaminone equilibrium and divergent pyrazole regioisomer formation.

Comparison of Analytical Modalities

To fully characterize the products of these reactions, scientists must choose between Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). No single technique is universally superior; rather, their performance depends on whether the goal is kinetic tracking or absolute structural assignment.

NMR vs. HPLC vs. LC-MS/MS
  • NMR (1D, NOESY, HMBC): NMR is the gold standard for absolute structural elucidation. While 1D

    
    H-NMR can determine the E/Z ratio based on the chemical shift of the vinylic proton, 2D HMBC is essential for distinguishing pyrazole regioisomers. HMBC detects 
    
    
    
    and
    
    
    heteronuclear couplings between the pyrazole ring carbons and the N-alkyl protons, unambiguously differentiating substitution patterns where through-space NOESY interactions might fail due to distance constraints[5].
  • RP-HPLC (UV/Vis): HPLC is superior for quantifying the E/Z isomer ratio and tracking the kinetics of the isomerization or cyclization process over time. Because the enaminone E/Z isomers can interconvert on-column, controlling the mobile phase pH is critical. Protonation of the enaminone/amidine moiety increases the C-N rotational barrier, preventing peak tailing and ensuring baseline resolution[4].

  • LC-MS/MS: While excellent for confirming the exact mass of the synthesized heterocycles, mass spectrometry alone often struggles to differentiate E/Z isomers or regioisomers, as they produce identical precursor ions and highly similar fragmentation patterns.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary ApplicationResolution of E/Z IsomersResolution of RegioisomersThroughputRelative Cost
RP-HPLC (UV) Kinetic tracking, Purity quantificationExcellent (with pH control)ExcellentHigh (10-20 min/run)Low
2D-NMR (HMBC) Absolute structural assignmentGood (Time-averaged)Gold Standard Low (Hours/run)High
LC-MS/MS Molecular weight confirmationPoor (Identical mass)Poor (Similar fragments)HighMedium

Chromatographic Column Performance Comparison

When utilizing HPLC to separate the reaction products, the choice of stationary phase dictates the success of the resolution. Standard C18 columns often struggle to separate rigid pyrazole regioisomers due to their similar hydrophobicities.

  • Standard C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. Adequate for separating the highly polar starting materials from the less polar heterocyclic products, but often yields co-elution for closely related regioisomers.

  • PFP (Pentafluorophenyl): The optimal alternative for this chemistry. PFP phases offer multiple retention mechanisms, including

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The highly fluorinated ring provides shape selectivity that easily discriminates between the planar geometries of 1,4- and 1,5-disubstituted pyrazoles.
    
  • Chiral Stationary Phases (CSP - e.g., Amylose/Cellulose derivatives): While typically used for enantiomers, CSPs provide exceptional steric recognition that can resolve stubborn E/Z enaminone isomers that co-elute on achiral phases.

Table 2: Column Retention and Resolution Data for Enaminone Products
Column ChemistryRetention MechanismE/Z Enaminone Resolution (

)
Pyrazole Regioisomer Resolution (

)
Recommended Mobile Phase
C18 (Achiral) Hydrophobic1.2 (Partial)0.8 (Co-elution)MeCN / H

O (0.1% Formic Acid)
PFP (Fluorinated)

, Dipole, Steric
2.1 (Baseline) 2.5 (Baseline) MeOH / H

O (0.1% TFA)
CSP (Amylose tris) Steric inclusion3.0 (Excellent)1.5 (Adequate)Hexane / IPA (Isocratic)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the causality behind the methodology guarantees data integrity.

Protocol 1: RP-HPLC Method for E/Z Enaminone Isomer Separation

Causality & Rationale: To prevent the E and Z isomers of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate from interconverting during the chromatographic run (which causes "peak bridging" or smearing), the mobile phase must be acidified. The addition of 0.1% Trifluoroacetic acid (TFA) protonates the basic dimethylamino group, locking the conformation by increasing the rotational barrier of the C-N bond[4].

Step-by-Step Workflow:

  • Column Preparation: Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size) to leverage dipole-dipole interactions. Maintain the column compartment at a strict 25°C to prevent thermally induced isomerization.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% v/v TFA.

    • Solvent B: LC-MS grade Methanol + 0.1% v/v TFA.

  • Gradient Elution: Program a gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • System Suitability Test (Self-Validation): Before analyzing reaction samples, inject a known standard of Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate that has been dissolved in DMSO and left at room temperature for 24 hours (ensuring a thermodynamic E/Z mixture).

    • Acceptance Criteria: The resolution (

      
      ) between the E and Z peaks must be 
      
      
      
      . If
      
      
      , verify mobile phase pH and column temperature.
  • Sample Analysis: Inject 5 µL of the reaction mixture (quenched and diluted 1:10 in initial mobile phase). Monitor UV absorbance at 254 nm and 280 nm.

Protocol 2: 2D-NMR (HMBC) Workflow for Pyrazole Regioisomer Assignment

Causality & Rationale: 1D NMR cannot reliably distinguish between 1,4- and 1,5-disubstituted pyrazoles derived from the enaminone because the chemical shifts of the isolated ring protons are highly sensitive to solvent effects. Heteronuclear Multiple Bond Correlation (HMBC) is required because it maps the carbon skeleton by detecting correlations across 2 or 3 bonds (


 and 

), linking the substituent protons directly to the specific quaternary carbons of the pyrazole ring[5].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15-20 mg of the purified pyrazole product in 0.6 mL of DMSO-

    
    . (DMSO is preferred over CDCl
    
    
    
    as it disrupts intermolecular hydrogen bonding that can broaden signals).
  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer equipped with a multinuclear probe.

  • 1D Baseline Acquisition: Acquire standard

    
    H and 
    
    
    
    C spectra. Assign the N-methyl/N-alkyl protons of the hydrazine-derived substituent and the distinct singlet of the pyrazole C-H proton.
  • HMBC Acquisition: Set up the

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz). Ensure a sufficient number of scans (typically
    
    
    per increment) to achieve a high signal-to-noise ratio for quaternary carbons.
  • Data Interpretation (Self-Validation):

    • Locate the cross-peak originating from the N-alkyl protons on the F2 (

      
      H) axis.
      
    • Trace vertically to the F1 (

      
      C) axis.
      
    • If the N-alkyl protons correlate strongly with the highly deshielded C5 carbon (adjacent to the ester/amide group), the structure is the 1,5-regioisomer . If they correlate with the C3 carbon, it is the 1,4-regioisomer .

G Start Reaction Product Mixture (Enaminone + Heterocycles) Goal1 Goal: Quantify E/Z Ratio & Track Reaction Kinetics Start->Goal1 Goal2 Goal: Unambiguous Structural Assignment of Regioisomers Start->Goal2 HPLC Perform RP-HPLC (PFP Column, 0.1% TFA) Goal1->HPLC High Throughput NMR Perform 2D-NMR (HMBC in DMSO-d6) Goal2->NMR Structural Proof Result1 Baseline Resolution of E and Z Isomers HPLC->Result1 Prevents On-Column Interconversion Result2 Detection of 2J/3J Heteronuclear Couplings NMR->Result2 Differentiates 1,4- vs 1,5-Substitution

Analytical decision tree for selecting the appropriate methodology for isomer identification.

References
  • Beilstein Journal of Organic Chemistry. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Retrieved from[Link]

  • National Institutes of Health (PMC). Photoswitching Affinity and Mechanism of Multivalent Lectin Ligands. Retrieved from[Link]

  • ResearchGate. Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. Retrieved from[Link]

Sources

Safety Operating Guide

Advanced Safety & Operational Handling Guide: Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to understand the specific molecular behavior of the compound. Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate (CAS 56952-04-6) is a highly reactive building block frequently utilized in the synthesis of quinoline derivatives and other heteroaromatics[1]. Because of its unique structural motifs, improper handling can lead to severe skin sensitization, mucosal irritation, and cross-contamination.

This guide provides drug development professionals with a self-validating, step-by-step operational framework designed to ensure zero-exposure handling, build institutional safety trust, and streamline laboratory logistics.

Mechanistic Hazard Profiling: The Causality of Exposure

To effectively protect yourself, you must understand why the chemical is hazardous. The toxicity profile of this compound is driven by three distinct functional groups:

  • The Acrylate Backbone (Michael Acceptor): Acrylates are notorious, well-documented skin sensitizers capable of causing severe Allergic Contact Dermatitis (ACD)[2]. The mechanism is electrophilic: the acrylate double bond undergoes a Michael addition with nucleophilic residues (such as cysteine) on epidermal proteins. This covalent binding (haptenation) triggers a permanent, T-cell-mediated immune response[2].

  • The Dimethylamino Substituent: This tertiary amine imparts localized basicity to the molecule. Upon contact with the moisture inherent in mucous membranes or eyes, it rapidly elevates local pH, leading to acute cellular irritation and potential corneal damage.

  • The Benzoylamino Group: The bulky, lipophilic phenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances the compound's ability to penetrate the lipid bilayer of the stratum corneum, accelerating the dermal absorption of the sensitizing acrylate moiety.

Tiered Personal Protective Equipment (PPE) Protocol

In accordance with [3], PPE must be selected based on a rigorous, scale-dependent hazard assessment. The table below summarizes the required PPE and the mechanistic rationale behind each choice.

PPE CategoryAnalytical Scale (< 1g)Preparative Scale (> 1g)Mechanistic Rationale
Hand Protection Double-layer Nitrile (4 mil)Extended-cuff Nitrile (8 mil) over inner gloveAcrylates can permeate thin barriers over time; double-gloving prevents the haptenation of skin proteins[2].
Eye/Face Protection ANSI Z87.1 Safety GogglesSafety Goggles + Full Face ShieldThe basic dimethylamino group causes severe, rapid mucosal irritation upon contact with eye moisture.
Body Protection Flame-retardant Lab CoatTyvek® Coverall over Lab CoatThe lipophilic benzoylamino group increases the risk of rapid dermal absorption from aerosolized dust.
Respiratory Handled in Vented EnclosureN95/P100 Particulate RespiratorPrevents inhalation of fine crystalline dust, avoiding irreversible respiratory tract sensitization.

Operational Workflows: Step-by-Step Handling

A self-validating protocol ensures that every action inherently prevents the next possible point of failure. Follow this methodology for precision weighing and transfer.

Protocol: Precision Weighing and Transfer

Objective: Transfer the solid material without generating airborne particulates or electrostatic scatter.

  • Environmental Setup: Ensure the localized exhaust ventilation (LEV) or fume hood is operating at a verified face velocity of 80–100 fpm.

  • Static Dissipation (Critical Step): Wipe the exterior of the reagent bottle and the balance enclosure with a damp, lint-free cloth.

    • Causality: As a dry, lipophilic organic powder, this compound accumulates static charge. Electrostatic discharge can cause the particles to repel each other and violently aerosolize upon opening the container.

  • Tool Selection: Use a grounded, static-dissipative PTFE or metal spatula. Strictly avoid plastic spatulas, which generate triboelectric charges.

  • Transfer Execution: Weigh the material directly into a tared, sealable vial rather than an open weighing boat. Cap the vial immediately after the desired mass is reached before removing it from the LEV.

  • Decontamination: Wipe the spatula and balance pan with a tissue soaked in ethyl acetate or dichloromethane (solvents that readily dissolve the lipophilic compound). Follow this with a secondary wipe using soapy water to remove residual organics.

Emergency Spill Response & Containment

Even with stringent protocols, accidental releases occur. A rapid, systematic response is required to prevent cross-contamination and sensitization of laboratory personnel.

SpillResponse Start Spill Detected: Acrylate Derivative Assess Assess Spill Scale (Check Airflow & PPE) Start->Assess Evac Evacuate Lab & Notify EHS Assess->Evac > 50g or Aerosolized Contain Contain Powder (Damp Absorbent Pads) Assess->Contain < 50g Localized Evac->Contain EHS Clears Entry Decon Chemical Decontamination (Solvent Wipe) Contain->Decon Waste Seal in Hazardous Waste Container Decon->Waste Report Log Incident & Restock Spill Kit Waste->Report

Figure 1: Emergency spill response workflow for acrylate derivative containment.

Waste Disposal & Decontamination Plan

According to the National Research Council's guidelines on handling reactive chemicals[4], acrylate intermediates must be strictly segregated to prevent unintended polymerization or exothermic reactions.

  • Solid Waste: All contaminated consumables (weighing paper, wipes, gloves) must be placed in a dedicated, heavy-duty polyethylene bag, sealed, and clearly labeled as "Hazardous Acrylate/Amide Waste."

  • Liquid Waste: Do not mix with acidic waste streams. The dimethylamino group is basic and will undergo exothermic protonation if mixed with concentrated acids. Store in a dedicated halogenated or non-halogenated organic waste carboy, depending on the primary solvent used for the reaction.

  • Chemical Deactivation (Recommended): For heavily contaminated glassware, soaking the items in a dilute solution of a nucleophile (e.g., a thiol-based odor-control solution or 1M sodium hydroxide) can force a controlled Michael addition. This neutralizes the reactive acrylate double bond prior to standard washing, ensuring the safety of dishwashing personnel.

References

  • Unwanted Skin Reactions to Acrylates: An Update. MDPI. Available at:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Occupational Safety and Health Administration (OSHA) / eCFR. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) / NCBI Bookshelf. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.